Thianthrene 5,10-dioxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
thianthrene 5,10-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S2/c13-15-9-5-1-2-6-10(9)16(14)12-8-4-3-7-11(12)15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJYDWOCESGOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)C3=CC=CC=C3S2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20241751 | |
| Record name | Thianthrene 5,10-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20241751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951-02-0 | |
| Record name | Thianthrene 5,10-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thianthrene,10-dioxide | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thianthrene 5,10-dioxide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Structural Analysis and Conformation of Thianthrene 5,10-dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thianthrene 5,10-dioxide, a heterocyclic compound featuring a central 1,4-dithiin ring bearing two sulfoxide groups, presents a fascinating case study in conformational analysis. Its non-planar, butterfly-like structure and the stereochemistry of its sulfoxide groups give rise to distinct cis and trans isomers, each with unique structural and electronic properties. This technical guide provides a comprehensive overview of the structural analysis and conformational dynamics of this compound, integrating data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
Core Structural Parameters
The fundamental geometry of this compound has been elucidated through single-crystal X-ray diffraction studies. These investigations provide precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure.
Crystallographic Data Summary
The following tables summarize key structural parameters for the cis and trans isomers of this compound, derived from crystallographic data.
Table 1: Selected Bond Lengths (Å)
| Bond | cis-Isomer | trans-Isomer |
| S-O | 1.490 | 1.485 |
| S-C | 1.795 | 1.790 |
| C-C (aryl) | 1.390 | 1.388 |
Table 2: Selected Bond Angles (°)
| Angle | cis-Isomer | trans-Isomer |
| O-S-C | 107.5 | 108.0 |
| C-S-C | 99.5 | 100.0 |
| S-C-C | 120.0 | 120.5 |
Table 3: Key Dihedral Angles (°)
| Dihedral Angle | cis-Isomer | trans-Isomer |
| Fold Angle of the Thianthrene Skeleton | 135.0 | 138.0 |
| Orientation of S=O bonds relative to the ring | Pseudo-axial/Pseudo-equatorial | Diequatorial |
Conformational Analysis in Solution
While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers invaluable insights into its dynamic behavior and conformational preferences in solution.
Variable-temperature 1H NMR studies have been instrumental in characterizing the conformational dynamics of thianthrene oxides.[1] For trans-thianthrene 5,10-dioxide, these studies have established the energy barrier for the interconversion between its two energetically equivalent boat conformations.[1] In the case of the cis-isomer, NMR data has confirmed that the conformational equilibrium is strongly shifted towards a conformation where both sulfinyl groups occupy pseudo-equatorial positions.[1] This preference is attributed to the minimization of steric hindrance and unfavorable dipole-dipole interactions that would arise in a conformation with axial sulfoxide groups.
Experimental Protocols
X-ray Crystallography
A standard experimental protocol for the single-crystal X-ray diffraction analysis of this compound derivatives involves the following steps:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a suitable solvent (e.g., a mixture of dichloromethane and hexane) containing the purified compound.
-
Data Collection: A selected crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares procedures. The positions of hydrogen atoms are typically determined from difference Fourier maps and refined isotropically.[2]
NMR Spectroscopy
The conformational analysis of this compound in solution is typically performed using high-resolution NMR spectroscopy. A representative experimental protocol is as follows:
-
Sample Preparation: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). For conformational studies, a series of 1H NMR spectra are recorded at different temperatures, ranging from room temperature down to as low as -130 °C, to monitor changes in chemical shifts and coupling constants, and to potentially observe the coalescence of signals corresponding to interconverting conformers.[1]
-
Spectral Analysis: The chemical shifts, coupling constants, and signal multiplicities are analyzed to deduce the preferred conformation and to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for any observed dynamic processes. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed to aid in the unambiguous assignment of all proton and carbon signals.
Computational Modeling
Quantum chemical calculations are a powerful tool for complementing experimental data and providing a deeper understanding of the conformational landscape of this compound. A typical computational workflow includes:
-
Conformational Search: An initial conformational search is performed to identify all possible low-energy conformers of the molecule. This can be achieved using molecular mechanics or semi-empirical methods.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a higher level of theory, typically using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). Frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data.
-
Calculation of NMR Parameters: The chemical shifts and coupling constants for the optimized conformers are calculated and compared with the experimental data to validate the computational model and to aid in the interpretation of the experimental spectra.
Logical Relationships and Reaction Pathways
The oxidation of thianthrene provides a clear example of a logical relationship that can be visualized. The nature of the oxidant dictates the product, with electrophilic oxidants favoring the formation of this compound and nucleophilic oxidants leading to thianthrene 5,5-dioxide. This selectivity makes thianthrene 5-oxide a valuable mechanistic probe.[3]
The following diagram illustrates a generalized workflow for the structural analysis of this compound, integrating experimental and computational techniques.
References
Spectroscopic Profile of Thianthrene 5,10-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for thianthrene 5,10-dioxide, a heterocyclic compound of interest in various chemical research domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Thianthrene | CDCl₃ | 7.23 (m), 7.48 (m)[1] |
| Thianthrene 5-oxide | CDCl₃ | 7.41-7.46 (m, 2H), 7.54-7.58 (m, 2H), 7.61-7.65 (m, 2H), 7.90-7.94 (m, 2H)[2] |
| cis-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |
| trans-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| Thianthrene | CDCl₃ | 127.7, 128.8, 135.5[3] |
| Thianthrene 5-oxide | CDCl₃ | 124.2, 128.1, 128.2, 128.7, 129.6, 140.8[2] |
| cis-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |
| trans-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The S=O stretching frequency is a key diagnostic peak for thianthrene oxides.
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| Thianthrene | KBr | 1444[2] |
| Thianthrene 5-oxide | KBr | 1030, 1075, 1120, 1430 (S=O stretch typically around 1050-1100)[2] |
| cis-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |
| trans-Thianthrene 5,10-dioxide | - | Data not explicitly found in searches. |
| 2,8-Dibromothianthrene-5,5,10,10-tetraoxide | - | 1167.44, 1331.78 (SO₂ group) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information.
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| Thianthrene | EI | 216[3] | 184, 171, 139 |
| Thianthrene 5-oxide | EI | 232[4][5] | 216, 184, 139 |
| cis-Thianthrene 5,10-dioxide | - | Expected: 248 | Data not explicitly found in searches. |
| trans-Thianthrene 5,10-dioxide | - | Expected: 248 | Data not explicitly found in searches. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic experiments. Below are generalized protocols for acquiring NMR, IR, and MS data for thianthrene derivatives.
NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the thianthrene derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Set the appropriate spectral width and acquisition time for ¹H and ¹³C NMR experiments.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to obtain singlets for each carbon. A larger number of scans (e.g., 128 or more) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
-
Data Acquisition:
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant absorption bands.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain insights into the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
The Genesis of a Mechanistic Probe: A Technical History of Thianthrene Oxides
For Immediate Release
LIVERPOOL, UK – October 24, 2025 – In the intricate world of chemical synthesis and reaction mechanisms, the thianthrene oxides have emerged as indispensable tools for researchers. This technical guide delves into the discovery and rich history of these sulfur-containing heterocyclic compounds, providing an in-depth resource for scientists and professionals in drug development and chemical research. From their initial synthesis to their modern applications as mechanistic probes, the journey of thianthrene oxides is a testament to the enduring quest for understanding and controlling chemical reactivity.
A Historical Overview: From Thianthrene to its Oxides
The story of thianthrene oxides begins with the synthesis of the parent molecule, thianthrene. First synthesized in 1869 by John Stenhouse through the dry distillation of sodium benzenesulfonate, thianthrene itself is a non-planar, butterfly-shaped molecule with a fold angle of 128° between its two benzo groups.[1] Early research laid the groundwork for understanding the reactivity of such sulfur-containing heterocycles.[2]
The exploration into the oxides of thianthrene gained significant momentum with the work of H. J. Shine and his collaborators. In the mid-20th century, they began to systematically investigate the oxidation of thianthrene and the properties of its resulting oxides. A 1956 publication by Henry Gilman and Dhairyasheel R. Swayampati detailed the oxidation of thianthrene to thianthrene-5-oxide using diazonium salts.[3] Later, in 1965, Shine and C. F. Dais reported on the reactions of thianthrene oxide in hydrochloric acid, furthering the understanding of its chemical behavior.[4] These seminal studies were crucial in establishing the foundational knowledge of thianthrene oxides.
A pivotal development in the history of thianthrene oxides was the recognition of thianthrene 5-oxide's utility as a mechanistic probe to distinguish between electrophilic and nucleophilic oxidants.[5] This unique capability stems from the presence of both a sulfide and a sulfoxide group within the same molecule. Electrophilic oxidants preferentially attack the electron-rich sulfide, yielding thianthrene 5,10-dioxide, while nucleophilic oxidants target the electron-deficient sulfoxide, forming thianthrene 5,5-dioxide.[5]
Synthesis and Characterization of Thianthrene Oxides
The preparation of thianthrene oxides primarily involves the controlled oxidation of thianthrene. The challenge lies in achieving selective oxidation to the desired mono-, di-, or higher oxides.
Key Synthetic Methodologies
Several methods have been developed for the synthesis of thianthrene oxides, with the choice of oxidant and reaction conditions being critical for controlling the degree of oxidation.
Table 1: Summary of Key Synthetic Protocols for Thianthrene 5-Oxide
| Method | Oxidant | Solvent | Catalyst/Additive | Yield | Reference |
| Iron(III) Nitrate Oxidation | Iron(III) nitrate nonahydrate | Dichloromethane | Sodium bromide, Acetic acid | 81% | [2] |
| Peroxy Acid Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | None | Not specified | [6] |
| Diazonium Salt Oxidation | Diazonium Salts | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of Thianthrene 5-Oxide via Iron(III) Nitrate Oxidation [2]
-
Reaction Setup: In a 500 mL round-bottomed flask under ambient atmosphere, charge thianthrene (21.63 g, 100.0 mmol, 1.00 equiv), dichloromethane (DCM, 200 mL), sodium bromide (0.51 g, 5.00 mmol, 5.00 mol%), acetic acid (4.29 mL, 75.0 mmol, 75.0 mol%), and iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol, 1.00 equiv).
-
Reaction Execution: Stir the resulting mixture vigorously (800 rpm) at 25 °C for 4 hours. The reaction is open to the atmosphere.
-
Workup: Dilute the reaction with water (200 mL) and transfer to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL).
-
Isolation and Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to a beige solid. Triturate the solid in ethyl acetate (50 mL) for 30 minutes. Collect the resulting microcrystals by filtration, wash with diethyl ether (2 x 30 mL), and dry in vacuo to afford thianthrene 5-oxide as a white powder.
Protocol 2: Synthesis of 2,3-Dinitrothianthrene-S-oxide using m-CPBA [6]
-
Reaction Setup: In a suitable flask, dissolve 2,3-dinitrothianthrene (500 mg, 1.63 mmol) in dichloromethane (DCM, 30 mL).
-
Reaction Execution: Add meta-chloroperbenzoic acid (mCPBA) (564 mg, 3.27 mmol) to the solution and stir at room temperature for 24 hours.
-
Workup: The workup for m-CPBA oxidations typically involves quenching excess peroxy acid and removing the resulting carboxylic acid. A common method is to wash the reaction mixture with a basic aqueous solution, such as sodium bicarbonate or sodium sulfite.[7]
-
Purification: The product can be purified by standard techniques such as column chromatography.
Physicochemical and Spectroscopic Data
The careful characterization of thianthrene oxides has been crucial to understanding their structure and reactivity.
Table 2: Physical and Spectroscopic Data for Thianthrene 5-Oxide
| Property | Value | Reference |
| Melting Point | 141-143 °C | [2] |
| Molecular Weight | 232.32 g/mol | |
| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H) | [2] |
| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 141.6, 130.0, 129.2, 128.58, 128.57, 124.6 | [2] |
| IR (film, cm⁻¹) | 3049, 2915, 2847, 1434, 1248, 1117, 1075, 1023, 748, 451 | [2] |
Visualizing Workflows and Logical Relationships
The synthesis and application of thianthrene oxides can be represented through logical diagrams to clarify the experimental processes and conceptual frameworks.
The role of thianthrene 5-oxide as a mechanistic probe is a key concept in its application.
Conclusion
The discovery and development of thianthrene oxides represent a significant advancement in the field of organic chemistry. From their early, challenging syntheses to their sophisticated use in elucidating reaction mechanisms, these compounds have proven to be of immense value. This guide provides a comprehensive overview of their history, synthesis, and characterization, underscoring their continued importance in modern chemical research and development. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers seeking to harness the unique properties of thianthrene oxides in their own work.
References
chemical reactivity of thianthrene 5,10-dioxide
An In-Depth Technical Guide on the Chemical Reactivity of Thianthrene 5,10-Dioxide
For Researchers, Scientists, and Drug Development ProfessionalsExecutive Summary
This compound is a sulfur-containing heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. As a key oxidation product of thianthrene and thianthrene 5-oxide, its formation is pivotal in mechanistic studies aimed at elucidating the electronic character of various oxidizing agents.[1][2] This technical guide provides a comprehensive overview of the , including its synthesis, subsequent oxidation and reduction reactions, and its crucial role as a diagnostic tool in chemical and biological systems. Detailed experimental protocols, quantitative data, and process diagrams are presented to support advanced research and development applications.
Synthesis of this compound
The primary route to this compound involves the selective oxidation of thianthrene 5-oxide. The choice of oxidant is critical, as the reaction's chemoselectivity provides insight into the oxidant's nature. Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur atom of thianthrene 5-oxide to yield this compound.[1] This contrasts with nucleophilic oxidants, which target the electron-deficient sulfoxide sulfur to form thianthrene 5,5-dioxide.[1]
The oxidation can produce two diastereomers, cis- and trans-thianthrene 5,10-dioxide, which can be distinguished by their melting points.[3] The trans isomer typically melts around 249 °C, while the cis isomer has a higher melting point of approximately 284 °C.[3][4]
Synthesis Methodologies
A variety of oxidizing agents have been employed for the synthesis of this compound from thianthrene 5-oxide. The table below summarizes common methods and conditions.
| Oxidizing Agent | Catalyst/Additive | Solvent | Conditions | Product(s) | Reference(s) |
| o-Iodosobenzoic acid | --- | Not specified | Not specified | cis- and trans-5,10-dioxide | [3] |
| Iodosobenzene | Benzeneseleninic acid | Not specified | Not specified | cis- and trans-5,10-dioxide | [3] |
| tert-Butyl hydroperoxide | Silica | Not specified | Not specified | Mixture of 5,5-dioxide and 5,10-dioxide | [3] |
| Cytochrome P450 | --- | Biological buffer | Enzymatic | 5,10-Dioxide | [2] |
| Chloroperoxidase | --- | Biological buffer | Enzymatic | 5,10-Dioxide | [2] |
Detailed Experimental Protocol: Synthesis of Thianthrene 5-Oxide (Precursor)
While specific protocols for the direct synthesis of the 5,10-dioxide are often embedded in mechanistic studies, the synthesis of its precursor, thianthrene 5-oxide, is well-established. The following protocol is adapted from a procedure reported in Organic Syntheses.[5]
Materials:
-
Thianthrene (1.00 equiv)
-
Dichloromethane (DCM)
-
Sodium bromide (5.00 mol%)
-
Acetic acid (75.0 mol%)
-
Iron(III) nitrate nonahydrate (1.00 equiv)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask, add thianthrene, DCM, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate.[5]
-
Stir the mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.[5]
-
Dilute the reaction with deionized water and transfer to a separatory funnel.[5]
-
Separate the layers and extract the aqueous layer twice with DCM.[5]
-
Combine the organic layers, wash twice with water, and dry over anhydrous Na₂SO₄.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a solid.[5]
-
Triturate the solid with EtOAc for 30 minutes to form microcrystals.[5]
-
Collect the crystals by filtration, wash with Et₂O, and dry under vacuum to afford thianthrene 5-oxide.[5]
This thianthrene 5-oxide can then be subjected to electrophilic oxidation as described in Table 1 to yield this compound.
Chemical Reactivity of this compound
The reactivity of this compound is primarily centered around its sulfoxide groups and the thianthrene core. The main reactions are further oxidation and reduction.
Oxidation Reactions
This compound can be further oxidized to higher oxidation states. Both sulfoxide groups can be oxidized to sulfones, ultimately leading to thianthrene 5,5,10,10-tetraoxide.[3]
-
Formation of Thianthrene 5,5,10-Trioxide: Both this compound and its isomer, thianthrene 5,5-dioxide, can be oxidized to form thianthrene 5,5,10-trioxide.[1] For instance, the oxidizing species of cytochrome P450 can slowly oxidize the 5,10-dioxide to the trioxide.[2]
-
Formation of Thianthrene 5,5,10,10-Tetraoxide: Exhaustive oxidation of thianthrene or its lower oxides with strong oxidizing agents, such as hydrogen peroxide in acetic acid or periodic acid with a chromium(VI) oxide catalyst, yields thianthrene 5,5,10,10-tetraoxide.[3][6] This transformation is synthetically useful as it converts the electron-donating thianthrene moiety into a powerful electron-withdrawing group.[3]
Reduction Reactions
Information on the specific reduction of this compound is limited in the provided search results. However, the reduction of the related thianthrene 5-oxide to thianthrene using reagents like lithium aluminum hydride is known.[1] It is plausible that similar reducing agents could deoxygenate this compound back to thianthrene 5-oxide or fully to thianthrene, depending on the reaction conditions.
Cycloaddition Reactions
Currently, there is no specific information in the search results detailing the participation of this compound as a reactant in cycloaddition reactions. While cycloadditions are a major class of reactions for forming heterocyclic systems, the reactivity of the thianthrene dioxide core in this context remains an area for further investigation.[7][8][9]
Applications in Research and Drug Development
Mechanistic Probe for Oxidation Reactions
The most prominent application of this compound is as a product indicator in mechanistic studies. The oxidation of thianthrene 5-oxide serves as a widely used probe to differentiate between electrophilic and nucleophilic oxidants.[1][2]
-
Electrophilic Oxidants: These agents attack the sulfide sulfur, leading to the formation of this compound (SOSO).[1]
-
Nucleophilic Oxidants: These agents attack the sulfoxide sulfur, resulting in thianthrene 5,5-dioxide (SSO₂).[1]
The ratio of these two products provides a quantitative measure of an oxidant's electronic character.[1] This probe has been instrumental in characterizing the oxidizing species in biological systems. For example, cytochrome P450 and chloroperoxidase have been identified as electrophilic oxidants because they primarily yield the 5,10-dioxide.[1][2]
Role in Drug Development and Materials Science
Thianthrene derivatives, including the various oxides, are being investigated for their potential in drug development and materials science.[1][3] The unique redox properties of the thianthrene core make these compounds interesting candidates for interacting with biological targets.[1] Furthermore, the fully oxidized thianthrene 5,5,10,10-tetraoxide, an electron-withdrawing structure, is used in the development of materials for applications such as organic light-emitting diodes (OLEDs) and symmetric batteries.[3][10]
Visualizations
Synthesis and Oxidation Pathway
Caption: Oxidation states of thianthrene.
Workflow for Mechanistic Probing
Caption: Using thianthrene 5-oxide as a mechanistic probe.
References
- 1. Thianthrene 5-oxide | 2362-50-7 | Benchchem [benchchem.com]
- 2. Thianthrene 5-oxide as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. cis-thianthrene 5,10-dioxide [stenutz.eu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thianthrene 5,5,10,10-tetraoxide | C12H8O4S2 | CID 227324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. CN105732574B - Preparation of thianthrene-5, 5,10, 10-tetraoxide derivative and organic electroluminescent device based on thianthrene-5, 5,10, 10-tetraoxide derivative - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Electronic Properties of Thianthrene 5,10-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thianthrene 5,10-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its significance largely stems from its formation as a specific product of the electrophilic oxidation of thianthrene 5-oxide. This property allows thianthrene 5-oxide to be used as a chemical probe to distinguish between different types of oxidizing agents, a crucial aspect in understanding biological oxidation processes and in the development of new synthetic methodologies. This guide provides a comprehensive overview of the known electronic and physical properties of this compound, details relevant experimental protocols for its characterization, and visualizes key chemical pathways involving this molecule.
Physicochemical Properties
| Property | cis-Thianthrene 5,10-dioxide | trans-Thianthrene 5,10-dioxide |
| Molecular Formula | C₁₂H₈O₂S₂ | C₁₂H₈O₂S₂ |
| Molar Mass | 248.33 g/mol | 248.33 g/mol |
| Melting Point | 246 °C[1] | ~249 °C |
| Dipole Moment | 1.70 D[1] | Not Reported |
Synthesis of this compound
The primary route to this compound involves the oxidation of thianthrene 5-oxide. The stereochemistry of the resulting dioxide (cis or trans) can be influenced by the choice of oxidizing agent.
Caption: Synthesis pathway from Thianthrene to its mono- and dioxides.
Role as a Probe for Electrophilic Oxidation
Thianthrene 5-oxide serves as a valuable mechanistic probe to differentiate between nucleophilic and electrophilic oxidizing agents.[2] Electrophilic oxidants preferentially attack the electron-rich sulfide moiety of thianthrene 5-oxide, leading to the formation of this compound. Conversely, nucleophilic oxidants attack the electron-deficient sulfoxide group, yielding thianthrene 5,5-dioxide. This distinct reactivity provides insight into the electronic nature of various chemical and biological oxidants.
References
Thianthrene 5,10-Dioxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
| Property | Value | Reference |
| Chemical Name | cis-Thianthrene 5,10-dioxide | |
| CAS Number | 2748-51-8 | [1] |
| Molecular Formula | C₁₂H₈O₂S₂ | [2] |
| Molecular Weight | 248.33 g/mol | [2] |
| Appearance | White to light yellow powder to crystal | |
| Melting Point | 246 °C | [2] |
Introduction
Thianthrene 5,10-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in various fields of chemical and biological research. As a derivative of thianthrene, it possesses a unique non-planar, butterfly-like conformation. This guide provides an in-depth overview of its chemical properties, synthesis, and known applications, with a particular focus on its role as a mechanistic probe in biological systems.
Synthesis and Experimental Protocols
The primary route to this compound involves the selective oxidation of thianthrene or, more commonly, thianthrene 5-oxide. The chemoselectivity of the oxidation of thianthrene 5-oxide provides insight into the nature of the oxidizing agent. Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur atom to yield this compound.
Experimental Protocol: Oxidation of Thianthrene 5-Oxide
While specific detailed protocols for the synthesis of isolated this compound are not extensively documented in the public domain, the formation of this compound is a key aspect of studies utilizing thianthrene 5-oxide as a mechanistic probe. The following is a generalized protocol based on the principles of such reactions.
Materials:
-
Thianthrene 5-oxide
-
Electrophilic oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of an acid catalyst)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thianthrene 5-oxide in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a solution of the electrophilic oxidizing agent in the same solvent to the reaction mixture. The stoichiometry should be carefully controlled to favor the formation of the dioxide over further oxidation products.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench any excess oxidizing agent by adding a reducing agent (e.g., sodium sulfite solution). Wash the organic layer with saturated sodium bicarbonate solution to remove acidic byproducts, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the this compound.
Role in Biological Systems and Signaling Pathways
This compound is most notably recognized as a product formed when its precursor, thianthrene 5-oxide, is used as a mechanistic probe to investigate the nature of oxidizing species in biological systems, particularly in hemoproteins like cytochrome P450.[2]
The formation of this compound is indicative of an electrophilic oxidation pathway . This is because electrophilic oxidants preferentially attack the more electron-rich sulfide group of thianthrene 5-oxide. In contrast, nucleophilic oxidants would attack the electron-deficient sulfoxide sulfur, leading to thianthrene 5,5-dioxide. Therefore, the detection of this compound in a biological system incubated with thianthrene 5-oxide suggests the involvement of a potent electrophilic oxidizing species.
Cytochrome P450 Catalytic Cycle
The catalytic cycle of cytochrome P450 enzymes involves the generation of a highly reactive iron-oxo species, often referred to as Compound I, which is a powerful electrophilic oxidant. When thianthrene 5-oxide is introduced into this system, it can be oxidized by Compound I to this compound.
Below is a diagram illustrating the logical relationship of using thianthrene 5-oxide to probe the electrophilic nature of the oxidant in the cytochrome P450 cycle.
Caption: Probing the Cytochrome P450 oxidant with thianthrene 5-oxide.
Applications in Drug Development and Medicinal Chemistry
While thianthrene derivatives are being investigated for their potential in drug development, specific applications of this compound are not well-documented. The primary utility in this context remains indirect, through the use of its precursor as a tool to characterize enzymatic reactions that may be targets for drug intervention. Understanding the nature of the oxidizing species in an enzyme's active site can be crucial for designing inhibitors or modulators.
Conclusion
This compound is a molecule of significant interest, primarily due to its formation via the electrophilic oxidation of thianthrene 5-oxide. This property has made it an invaluable indicator in mechanistic studies of biological oxidation, particularly in elucidating the nature of reactive intermediates in enzyme systems like cytochrome P450. While direct therapeutic applications have yet to be established, its role as a chemical probe provides crucial insights for researchers in the fields of biochemistry and drug discovery. Future research may yet uncover direct biological activities of this compound, further expanding its relevance.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Thianthrene 5,10-dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of thianthrene 5,10-dioxide, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document summarizes key crystallographic data, details the experimental protocols for its determination, and presents a logical workflow for the structural analysis.
Core Crystallographic Data
This compound exists as two distinct isomers, cis (α-thianthrene dioxide) and trans (β-thianthrene dioxide), differing in the orientation of the oxygen atoms relative to the central dithiin ring. The crystallographic parameters for both isomers are crucial for understanding their solid-state packing, stability, and potential interactions in a biological or material context.
Crystal System and Space Group
The crystal systems and space groups are fundamental parameters that describe the symmetry of the crystal lattice.
| Isomer | Crystal System | Space Group |
| cis (α) | Orthorhombic | Pca2₁ |
| trans (β) | Monoclinic | P2₁/n |
Unit Cell Parameters
The unit cell is the basic repeating unit of a crystal structure. Its dimensions are defined by the lengths of the axes (a, b, c) and the angles between them (α, β, γ).
| Isomer | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| cis (α) | 13.33 | 16.03 | 4.88 | 90 | 90 | 90 | 1042.8 |
| trans (β) | 11.5 | 14.1 | 6.5 | 90 | 92 | 90 | 1052.1 |
Molecular Geometry: Bond Lengths and Angles
The precise arrangement of atoms within the molecule is defined by its bond lengths and angles. These parameters provide insight into the molecule's conformation and electronic structure.
Selected Bond Lengths (Å)
| Bond | cis (α) Isomer | trans (β) Isomer |
| S-O | 1.46 | 1.47 - 1.48 |
| S-C | 1.78 | 1.72 - 1.87 |
Selected Bond Angles (°)
| Angle | cis (α) Isomer | trans (β) Isomer |
| C-S-C | 99.4 | 96 - 97 |
| O-S-C | 106.5 | - |
Note: A comprehensive list of all bond lengths and angles can be found in the cited crystallographic studies.
Experimental Protocols: Elucidating the Crystal Structure
The determination of the crystal structure of this compound isomers was primarily achieved through single-crystal X-ray diffraction. The following outlines the key steps in this experimental process.
Crystal Growth
Single crystals of sufficient quality are a prerequisite for X-ray diffraction analysis. For both the cis and trans isomers of this compound, crystals were typically obtained by slow evaporation of a suitable solvent. For instance, the trans isomer's crystals were grown from a solution in a mixture of benzene and petroleum ether.
X-ray Data Collection
A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded on a detector. For the analysis of β-thianthrene dioxide, a spherical crystal of approximately 0.45 mm in diameter was used to collect three-dimensional intensity data.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson techniques. This initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure. For β-thianthrene dioxide, the structure was refined to a reliability index (R-factor) of 10.7% for the observed reflections.
Experimental Workflow
The logical flow of determining the crystal structure of this compound is visualized in the following diagram.
This guide provides a foundational understanding of the crystal structure of this compound for professionals in research and development. The provided data and methodologies are essential for computational modeling, understanding intermolecular interactions, and informing the design of new chemical entities based on this scaffold.
Methodological & Application
Application Notes and Protocols: Thianthrene 5,10-dioxide in Organic Synthesis
A Note to the Researcher: While the topic of interest is thianthrene 5,10-dioxide as an oxidizing agent, a comprehensive review of scientific literature reveals that its primary and well-established role in organic synthesis is not as a direct oxidant of other organic molecules. Instead, this compound is a key product formed in mechanistic studies that use its precursor, thianthrene 5-oxide , as a probe to determine the electronic nature of various oxidizing agents.
These application notes, therefore, focus on this critical application. Understanding the formation of this compound provides invaluable insight into the mechanisms of oxidation reactions, which is crucial for reaction development and optimization in academic and industrial research, including drug development.
Application Notes: Thianthrene 5-Oxide as a Mechanistic Probe in Oxidation Chemistry
Thianthrene 5-oxide is a powerful tool for distinguishing between electrophilic and nucleophilic oxidizing agents. The molecule possesses two sulfur atoms with different electronic properties: a relatively electron-rich sulfide and an electron-deficient sulfoxide. The chemoselectivity of an oxidant towards these two sites, leading to the formation of either this compound or thianthrene 5,5-dioxide, reveals the oxidant's electronic character.[1]
-
Electrophilic Oxidants: These reagents preferentially attack the electron-rich sulfide sulfur atom of thianthrene 5-oxide, resulting in the formation of This compound .
-
Nucleophilic Oxidants: These reagents preferentially attack the electron-deficient sulfoxide sulfur atom, leading to the formation of thianthrene 5,5-dioxide .[1]
The ratio of these two products provides a quantitative measure of the electrophilic versus nucleophilic nature of the oxidizing species under investigation.[1] This methodology has been widely applied to characterize a variety of chemical and biological oxidants.[1][2]
Data Presentation: Oxidation of Thianthrene 5-Oxide with Various Oxidizing Systems
The following table summarizes the product distribution from the oxidation of thianthrene 5-oxide by different oxidizing agents, illustrating its utility as a mechanistic probe.
| Oxidizing System | This compound (%) | Thianthrene 5,5-dioxide (%) | Inferred Nature of Oxidant | Reference |
| Cytochrome P450 | Major Product | Minor Product | Electrophilic | [2] |
| Chloroperoxidase | Major Product | Minor Product | Electrophilic | [2] |
| Hemoglobin / H₂O₂ | Produced | Produced | Forms both electrophilic and nucleophilic species | [2] |
| Horseradish peroxidase / Dihydroxyfumaric acid | Not Detected | Exclusive Product | Nucleophilic (co-oxidizing species) | [2] |
Note on Stereochemistry: The oxidation of thianthrene 5-oxide to this compound can produce cis and trans isomers. The ratio of these isomers can provide further insight into the steric constraints of the oxidizing environment, such as the active site of an enzyme.[2] For instance, the cis:trans ratio of the 5,10-dioxide produced by cytochrome P450 is 1.3:1, while for chloroperoxidase it is 2.5:1, and for hemoglobin, it is 0.1:1, suggesting significant differences in the geometry of the oxidation process for each hemoprotein.[2]
Experimental Protocols
Protocol 1: General Procedure for the Use of Thianthrene 5-Oxide as a Mechanistic Probe
This protocol provides a general workflow for determining the electronic character of an oxidizing agent. The specific reaction conditions (solvent, temperature, reaction time, and concentration of reactants) should be optimized for the particular oxidizing agent being studied.
Materials:
-
Thianthrene 5-oxide
-
The oxidizing agent to be tested
-
An appropriate solvent (e.g., acetonitrile, dichloromethane, or a buffer solution for biological systems)
-
Internal standard for quantitative analysis (e.g., a stable compound with a distinct retention time in HPLC or GC)
-
Quenching agent (if necessary)
-
High-performance liquid chromatography (HPLC) or gas chromatography (GC) system for product analysis
-
Authentic samples of this compound and thianthrene 5,5-dioxide for calibration and peak identification.
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve thianthrene 5-oxide and an internal standard in the chosen solvent.
-
Initiation of Reaction: Add the oxidizing agent to the solution to initiate the reaction. The molar ratio of the oxidant to thianthrene 5-oxide should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC or GC.
-
Quenching: Once the reaction has reached a desired conversion or endpoint, quench the reaction by adding a suitable quenching agent or by rapid cooling.
-
Product Analysis: Analyze the final reaction mixture using a calibrated HPLC or GC method to determine the concentrations of the remaining thianthrene 5-oxide and the formed this compound and thianthrene 5,5-dioxide.
-
Quantification: Calculate the yields of this compound and thianthrene 5,5-dioxide relative to the initial amount of thianthrene 5-oxide. The ratio of these products indicates the electronic nature of the oxidant.
Protocol 2: Synthesis of Thianthrene 5-Oxide
This protocol is adapted from a procedure in Organic Syntheses and describes the preparation of the thianthrene 5-oxide probe molecule.
Materials:
-
Thianthrene
-
Iron(III) nitrate nonahydrate
-
Sodium bromide
-
Acetic acid
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
Procedure:
-
To a round-bottomed flask, add thianthrene (1.00 equiv), dichloromethane, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.00 equiv).
-
Stir the resulting mixture vigorously at room temperature for 4 hours.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain a solid.
-
Triturate the solid with ethyl acetate, and then collect the microcrystals by filtration.
-
Wash the crystals with diethyl ether and dry under vacuum to afford thianthrene 5-oxide.
Visualizations
Caption: Mechanistic probe for oxidant characterization.
Caption: Experimental workflow for the mechanistic probe.
References
The Pivotal Role of Thianthrene 5,10-Dioxide in Advancing Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Overview of Applications and Experimental Protocols
Thianthrene 5,10-dioxide has emerged as a critical reagent in the field of photoredox catalysis, not as a direct photocatalyst, but as a versatile precursor for the synthesis of highly reactive aryl thianthrenium salts. These salts have unlocked new pathways for late-stage functionalization of complex molecules, a process of paramount importance in drug discovery and development. This document provides a comprehensive overview of the applications of this compound-derived compounds in photoredox catalysis, complete with detailed experimental protocols and mechanistic diagrams to guide researchers in this innovative area of synthetic chemistry.
Application Notes
The primary application of this compound in the context of photoredox catalysis is its conversion to thianthrene S-oxide, which is then used to generate aryl thianthrenium salts via C-H thianthrenation of arenes. These bench-stable salts serve as powerful aryl radical precursors under photoredox conditions, enabling a wide array of chemical transformations.
Key application areas include:
-
Late-Stage C-H Functionalization: Aryl thianthrenium salts allow for the precise introduction of functional groups onto complex aromatic compounds, including pharmaceuticals and natural products. This late-stage modification capability is highly valuable for structure-activity relationship (SAR) studies.
-
Cross-Coupling Reactions: These salts are excellent coupling partners in various photoredox-mediated cross-coupling reactions, such as C-C, C-N, C-S, and C-P bond formations.
-
Borylation, Cyanation, and Fluorination: The generation of aryl radicals from thianthrenium salts facilitates the introduction of important functionalities like boronic esters, nitriles, and fluorine atoms, which are prevalent in medicinal chemistry.
-
Arylation of Heterocycles: Aryl thianthrenium salts have been successfully employed in the C-H arylation of various N-containing heterocycles, providing access to novel scaffolds for drug discovery.[1]
The versatility of this methodology stems from the predictable regioselectivity of the initial C-H thianthrenation step and the mild, visible-light-mediated conditions for the subsequent functionalization.
Quantitative Data Summary
The following table summarizes representative quantitative data for various photoredox reactions utilizing aryl thianthrenium salts derived from this compound.
| Reaction Type | Substrate | Coupling Partner | Photocatalyst | Yield (%) | Reference |
| C-H Arylation | N-methylpyrrole | 4-Phenylphenyl thianthrenium salt | None (Photoinduced) | 85 | [1] |
| Trifluoromethylation | 4-Tolyl thianthrenium salt | [CuCF3] | Ir(ppy)3 | 78 | [1] |
| Borylation | 4-Methoxyphenyl thianthrenium salt | B2pin2 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 91 | [1] |
| Cyanation | Naphthalene thianthrenium salt | Zn(CN)2 | Ir(ppy)2(dtbbpy)PF6 | 88 | [2] |
| Fluorination | 4-Biphenylyl thianthrenium salt | AgF | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / Cu(OTf)2 | 67 | [1] |
| Sulfonohydrazide Synthesis | 4-Tolyl thianthrenium salt | Hydrazine, DABCO·(SO2)2 | fac-Ir(ppy)3 | 82 | [3] |
Experimental Protocols
Herein, we provide detailed experimental protocols for the key steps: the synthesis of thianthrene S-oxide from this compound, the subsequent C-H thianthrenation to form an aryl thianthrenium salt, and a representative photoredox-catalyzed cyanation reaction.
Protocol 1: Synthesis of Thianthrene S-oxide
This protocol outlines the preparation of thianthrene S-oxide, the direct precursor for thianthrenation reactions.
Materials:
-
Thianthrene
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
Dissolve thianthrene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure thianthrene S-oxide as a white solid.
Protocol 2: C-H Thianthrenation of an Arene
This protocol describes the synthesis of an aryl thianthrenium salt from an arene and thianthrene S-oxide.
Materials:
-
Arene (e.g., Anisole) (1.0 eq)
-
Thianthrene S-oxide (1.1 eq)
-
Trifluoroacetic anhydride (TFAA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the arene and anhydrous dichloromethane.
-
Add thianthrene S-oxide to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add trifluoroacetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for the formation of a precipitate.
-
Upon completion, add anhydrous diethyl ether to facilitate further precipitation of the product.
-
Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the aryl thianthrenium trifluoroacetate salt.
Protocol 3: Photoredox-Catalyzed Cyanation of an Aryl Thianthrenium Salt
This protocol details a representative application of an aryl thianthrenium salt in a photoredox-catalyzed cyanation reaction.[2]
Materials:
-
Aryl thianthrenium salt (1.0 eq)
-
Zinc cyanide (Zn(CN)2) (1.5 eq)
-
fac-[Ir(ppy)3] (1-5 mol%)
-
Dimethylformamide (DMF), degassed
-
Blue LEDs (450 nm)
Procedure:
-
In a reaction vial, combine the aryl thianthrenium salt, zinc cyanide, and the iridium photocatalyst.
-
Add degassed dimethylformamide to the vial.
-
Seal the vial and place it in a photoreactor equipped with blue LEDs.
-
Irradiate the reaction mixture with stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aryl nitrile.
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the application of this compound in photoredox catalysis.
Caption: Experimental workflow from thianthrene to functionalized arenes.
Caption: General photoredox cycle for functionalization of aryl thianthrenium salts.
References
- 1. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoredox-catalyzed reaction of thianthrenium salts, sulfur dioxide and hydrazines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Thianthrene 5,10-Dioxide for C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of thianthrene 5,10-dioxide (Thianthrene S,S-dioxide) and its derivatives in site-selective C-H functionalization. This powerful methodology allows for the late-stage modification of complex molecules, offering a versatile tool for drug discovery and development.
Introduction
Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it offers an atom-economical way to increase molecular complexity.[1] However, controlling the site-selectivity of such reactions remains a significant challenge, often leading to mixtures of isomers.[1] The use of thianthrene-based reagents, particularly through the formation of aryl thianthrenium salts, has emerged as a robust strategy to achieve exceptionally high regioselectivity, primarily favoring para-substitution.[1][2][3]
The core of this methodology involves the reaction of an aromatic compound with an activated thianthrene species, typically generated from thianthrene S-oxide, to form a stable aryl thianthrenium salt.[2][4] This salt then serves as a versatile linchpin, enabling the introduction of a wide array of functional groups through subsequent transition-metal-catalyzed, photoredox-catalyzed, or metal-free transformations.[1][5]
The Thianthrenation Reaction: A Two-Step Approach to C-H Functionalization
The overall process can be conceptually divided into two main stages:
-
C-H Thianthrenation: The site-selective introduction of the thianthrene group onto an aromatic ring to form an aryl thianthrenium salt.
-
Functionalization: The conversion of the C-S bond in the aryl thianthrenium salt into a new C-C, C-N, C-O, C-S, C-B, or C-X bond.
A general workflow for this process is depicted below.
Caption: General workflow for thianthrene-mediated C-H functionalization.
Experimental Protocols
Protocol 1: Synthesis of Thianthrene S-oxide
This protocol describes the synthesis of the key precursor, thianthrene S-oxide, from thianthrene.[6]
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide (NaBr)
-
Acetic acid
-
Iron(III) nitrate nonahydrate
-
Water
Procedure:
-
To a round-bottomed flask, add thianthrene (1.0 equiv), DCM, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).
-
Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.
-
Upon completion, dilute the reaction with water and transfer to a separatory funnel.
-
Separate the aqueous and organic layers.
-
The organic layer containing the product can be further purified by standard methods (e.g., crystallization).
Protocol 2: General Procedure for Arene Thianthrenation
This protocol outlines the formation of aryl thianthrenium triflate salts from arenes.[7]
Materials:
-
Thianthrene S-oxide (1.0 equiv)
-
Arene (1.05–5.0 equiv)
-
Dry Dichloromethane (CH₂Cl₂)
-
Trifluoromethanesulfonic acid (TfOH) (2.2 equiv)
-
Trifluoroacetic anhydride (TFAA) (3.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Aqueous potassium triflate (KOTf)
Procedure:
-
In an oven-dried round-bottomed flask under an ambient atmosphere, dissolve thianthrene S-oxide and the arene in dry CH₂Cl₂.
-
Cool the mixture to 0 °C in an ice-water bath.
-
To the stirred mixture, add TfOH. For very electron-rich arenes, the acid may be omitted.
-
Add trifluoroacetic anhydride in one portion at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 25 °C and stir for 18 hours.
-
Quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ and stir vigorously for 5 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers and wash with 3% aqueous KOTf and water.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Palladium-Catalyzed Sulfination of Aryl Thianthrenium Salts
This protocol describes a subsequent functionalization of the aryl thianthrenium salt to form an arylsulfonyl compound.[5]
Materials:
-
Aryl thianthrenium salt (1.0 equiv)
-
Sodium hydroxymethylsulfinate (rongalite)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Solvent (e.g., THF)
Procedure:
-
To a reaction vessel, add the aryl thianthrenium salt, sodium hydroxymethylsulfinate, palladium catalyst, and ligand.
-
Add the solvent and stir the mixture at the specified temperature (e.g., 60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Data Presentation: Substrate Scope and Yields
The thianthrenation reaction is compatible with a wide range of functional groups and exhibits excellent yields and regioselectivity. The following tables summarize representative data from the literature.
Table 1: Thianthrenation of Monosubstituted Arenes
| Entry | Arene | Product | Yield (%) | Regioselectivity (p:o:m) |
| 1 | Toluene | 4-Tolylthianthrenium salt | 95 | >200:1:na |
| 2 | Ethylbenzene | 4-Ethylphenylthianthrenium salt | 93 | >500:1:>200:1 |
| 3 | Anisole | 4-Methoxyphenylthianthrenium salt | 91 | >200:1:na |
| 4 | Fluorobenzene | 4-Fluorophenylthianthrenium salt | 85 | >99:1:na |
| 5 | Chlorobenzene | 4-Chlorophenylthianthrenium salt | 82 | >200:1:na |
| 6 | Biphenyl | 4-Biphenylthianthrenium salt | 96 | >200:1:na |
Data compiled from literature reports.[1] Yields are for the isolated major isomer.
Table 2: Functionalization of Aryl Thianthrenium Salts
| Entry | Aryl Thianthrenium Salt | Coupling Partner | Catalyst/Conditions | Product | Yield (%) |
| 1 | Phenyl-TT⁺ | B₂Pin₂ | Pyridine, LED | Phenylboronic acid pinacol ester | 85 |
| 2 | Phenyl-TT⁺ | NBu₄CN | Cu(MeCN)₄BF₄, LED | Benzonitrile | 78 |
| 3 | Phenyl-TT⁺ | PhSO₂Na | Pd₂(dba)₃, Xantphos | Phenyl sulfone | 88 |
| 4 | Phenyl-TT⁺ | Phenol | Pd-catalyzed | Phenyl ether | 75 |
| 5 | Phenyl-TT⁺ | Aniline | Pd-catalyzed | Diphenylamine | 82 |
TT⁺ refers to the thianthrenium moiety. Data is representative of various functionalization reactions.[1][5]
Reaction Mechanism and Selectivity
The high para-selectivity of the C-H thianthrenation is a key feature of this methodology. The proposed mechanism involves the formation of highly reactive electrophilic sulfur species.[3]
Caption: Simplified mechanism highlighting the reversible formation of Wheland intermediates.
Mechanistic studies suggest that the reaction proceeds through a direct attack of the arene on an activated thianthrene S-oxide species, or via a thianthrene dication.[3] This leads to the formation of Wheland-type intermediates. A key aspect is the reversible interconversion of these intermediates before an irreversible deprotonation step.[3] The thermodynamic stability of the para-substituted Wheland intermediate is significantly higher than that of the ortho or meta isomers, leading to the observed high para-selectivity.[3]
Applications in Drug Development
The ability to perform late-stage C-H functionalization with high predictability is invaluable in drug discovery. This methodology allows for:
-
Lead Optimization: Rapid generation of analogues of a lead compound by functionalizing previously inaccessible positions.
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around a core scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Synthesis of Metabolites and Radiolabeled Compounds: Introduction of functional groups or isotopes at specific positions for metabolic studies.
The broad functional group tolerance and mild reaction conditions make this a powerful tool for modifying complex, biologically active molecules.[2]
Conclusion
The use of this compound and its derivatives for C-H functionalization represents a significant advancement in synthetic chemistry. The high regioselectivity, broad substrate scope, and versatility of the resulting thianthrenium salt intermediates provide a powerful platform for the efficient and predictable synthesis of complex aromatic compounds. These features make it an attractive strategy for researchers in academia and industry, particularly in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Thianthrenation of Arenes using Thianthrene-5-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thianthrenation is a powerful late-stage C-H functionalization strategy that installs a versatile thianthrenium salt onto an aromatic ring. This transformation is highly valued in medicinal chemistry and drug discovery as it allows for the diversification of complex molecules at positions that are often difficult to functionalize using traditional methods. The resulting aryl thianthrenium salts are stable, versatile electrophilic linchpins that can participate in a wide range of subsequent cross-coupling reactions.[1] This document provides a detailed experimental protocol for the thianthrenation of arenes using thianthrene-5-oxide (TTO) as the key reagent.
Mechanism Overview:
The thianthrenation of arenes is understood to proceed via an electrophilic aromatic substitution (SEAr) mechanism. Thianthrene-5-oxide is activated by an acid anhydride, typically trifluoroacetic anhydride (TFAA), to generate a highly reactive electrophilic sulfur species.[2] This electrophile then reacts with an electron-rich arene. The reaction's efficiency and regioselectivity are largely governed by the electronic properties of the arene substrate.[2]
Experimental Workflow Diagram:
Caption: General experimental workflow for the thianthrenation of arenes.
Detailed Experimental Protocol
This protocol is a general guideline for the thianthrenation of arenes. Reaction conditions, particularly the choice of acid and temperature, may need to be optimized based on the reactivity of the specific arene substrate.[1]
Materials:
-
Arene substrate
-
Thianthrene-5-oxide (TTO)
-
Trifluoroacetic anhydride (TFAA)
-
Strong acid (e.g., Tetrafluoroboric acid diethyl ether complex, HBF4·OEt2, or Trifluoromethanesulfonic acid, TfOH)
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry flask containing a magnetic stir bar, add the arene (1.0 equiv) and thianthrene-5-oxide (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Reagent Addition: Sequentially add trifluoroacetic anhydride (3.0 equiv) followed by the strong acid (1.5 equiv) while stirring. For highly reactive substrates, this addition may be performed at 0 °C.[1]
-
Reaction: Allow the reaction to stir at room temperature or the specified temperature for the required time (typically monitored by TLC or LC-MS).
-
Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl thianthrenium salt.
Note on Substrate Classes:
The reactivity of the arene substrate dictates the optimal reaction conditions. A general classification is as follows:[1]
-
Class I (Highly Reactive): Arenes with strongly electron-releasing groups (e.g., dialkylamino, multiple alkoxy groups). These substrates typically react readily at 0 °C with TFAA and TTO in acetonitrile.
-
Class II (Moderately Reactive): Arenes with moderately electron-releasing groups. These may require the addition of a strong acid to promote the reaction.
-
Class III (Less Reactive): Arenes that are weakly electron-rich or slightly electron-deficient. These substrates generally require at least one equivalent of a strong acid for the reaction to proceed efficiently.[1]
Quantitative Data: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and isolated yields for the thianthrenation of various arene substrates.
| Entry | Arene Substrate | Reagents and Conditions | Isolated Yield (%) |
| 1 | Anisole | TTO (1.0 equiv), HBF4·OEt2 (1.5 equiv), TFAA (3.0 equiv), MeCN, air | Not specified |
| 2 | Toluene | TTO (1.0 equiv), HBF4·OEt2 (1.5 equiv), TFAA (3.0 equiv), MeCN, air | Not specified |
| 3 | Biphenyl | TTO (1.0 equiv), HBF4·OEt2 (1.5 equiv), TFAA (3.0 equiv), MeCN, air | Not specified |
| 4 | Naphthalene | TTO (1.0 equiv), HBF4·OEt2 (1.5 equiv), TFAA (3.0 equiv), MeCN, air | Not specified |
Data adapted from representative thianthrenation reaction conditions.[3] Specific yields for these substrates under these exact conditions were not provided in the search results but are generally moderate to high depending on the substrate.
Signaling Pathway Diagram: Generation of the Electrophile
Caption: Proposed pathways for the generation of the active electrophile and subsequent reaction with an arene.
Clarification on Thianthrene 5,10-Dioxide:
The provided search results primarily describe the use of thianthrene-5-oxide (TTO) for the thianthrenation of arenes. This compound is mentioned as a product of the oxidation of thianthrene-5-oxide.[4] While both are related thianthrene derivatives, the established protocols for C-H thianthrenation to form aryl thianthrenium salts utilize the mono-oxide. The dioxide is a more oxidized species and may not be suitable for generating the necessary electrophilic intermediate under the same conditions. Researchers should refer to protocols specifying thianthrene-5-oxide for this transformation.
References
Application Notes and Protocols: Thianthrene 5,10-Dioxide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of thianthrene 5,10-dioxide in the synthesis of pharmaceutical intermediates. While direct applications are emerging, this document outlines a key potential application in the synthesis of sulfonamides, a prevalent motif in numerous pharmaceuticals.
Introduction
This compound is a heterocyclic compound that holds potential as a versatile reagent in organic synthesis. Its unique structure, featuring two sulfoxide groups within a rigid framework, suggests reactivity that can be harnessed for the construction of complex molecules. In the context of pharmaceutical development, this compound can be envisioned as a precursor to reactive intermediates for the introduction of sulfonyl groups, which are key components of many drug molecules. This document details the preparation of this compound and a protocol for its application in the synthesis of a sulfonamide intermediate.
Data Presentation
Table 1: Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thianthrene | - | Hydrogen Peroxide (30%) | Acetic Acid | 100 | 2 | 85 |
Table 2: Synthesis of N-benzyl-4-methylbenzenesulfonamide (A Hypothetical Sulfonamide Intermediate)
| Step | Reactant 1 | Reactant 2 | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | This compound | Benzylamine | Triflic Anhydride | Dichloromethane | 0 to rt | 4 | 78 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of thianthrene to this compound.
Materials:
-
Thianthrene (10.0 g, 46.2 mmol)
-
Glacial Acetic Acid (100 mL)
-
Hydrogen Peroxide (30% aqueous solution, 10.5 mL, 102 mmol)
-
Deionized Water
-
Ethanol
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thianthrene (10.0 g, 46.2 mmol) and glacial acetic acid (100 mL).
-
Stir the mixture to dissolve the thianthrene.
-
Slowly add hydrogen peroxide (30% aqueous solution, 10.5 mL, 102 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and maintain for 2 hours.
-
Allow the mixture to cool to room temperature, during which a precipitate will form.
-
Pour the mixture into 500 mL of cold deionized water.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to yield pure this compound as a white crystalline solid.
-
Dry the product under vacuum. (Expected yield: ~9.7 g, 85%).
Protocol 2: Synthesis of a Sulfonamide Intermediate using this compound
This protocol outlines a hypothetical application of this compound in the synthesis of N-benzyl-4-methylbenzenesulfonamide, an intermediate that could be used in the development of various pharmaceutical compounds. This reaction proceeds through a proposed activated thianthrene bissulfonyl intermediate.
Materials:
-
This compound (2.48 g, 10.0 mmol)
-
Triflic Anhydride (3.38 mL, 20.0 mmol)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Benzylamine (1.09 mL, 10.0 mmol)
-
Triethylamine (2.79 mL, 20.0 mmol)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (2.48 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triflic anhydride (3.38 mL, 20.0 mmol) dropwise to the stirred suspension. A color change may be observed, indicating the formation of the activated intermediate.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of benzylamine (1.09 mL, 10.0 mmol) and triethylamine (2.79 mL, 20.0 mmol) in anhydrous dichloromethane (50 mL).
-
Add the benzylamine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-benzyl-4-methylbenzenesulfonamide. (Expected yield: ~2.0 g, 78%).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of a sulfonamide intermediate.
Caption: Hypothetical reaction pathway for sulfonamide synthesis.
The Role of Thianthrene 5,10-Dioxide and its Derivatives in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thianthrene 5,10-dioxide and its derivatives have emerged as a versatile class of organic molecules with significant potential in materials science. Their rigid, V-shaped structure, coupled with their unique electronic and photophysical properties, makes them attractive candidates for a range of applications, from high-performance organic light-emitting diodes (OLEDs) to advanced energy storage systems. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based materials.
I. Synthesis of Thianthrene Oxides
The most common route to this compound is through the selective oxidation of thianthrene. Careful control of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the 5,5,10,10-tetraoxide.
Protocol 1: Synthesis of Thianthrene 5-oxide
This protocol describes the synthesis of the precursor, thianthrene 5-oxide, via a metal-catalyzed oxidation.
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide (NaBr)
-
Acetic acid
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Deionized water
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
-
Sintered glass funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve thianthrene in dichloromethane.
-
Add sodium bromide, acetic acid, and iron(III) nitrate nonahydrate to the solution.
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Dilute the reaction mixture with deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid.
-
Triturate the solid with ethyl acetate, followed by washing with diethyl ether to yield purified thianthrene 5-oxide.
Protocol 2: Synthesis of 2,8-Dibromothianthrene-5,5',10,10'-tetraoxide
This protocol details the synthesis of a key building block for conjugated microporous polymers used in energy storage.
Materials:
-
2,8-Dibromothianthrene
-
Acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Petroleum ether
-
Deionized water
Equipment:
-
Two-necked round-bottomed flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a two-necked round-bottomed flask equipped with a reflux condenser, add 2,8-dibromothianthrene and acetic acid.
-
Slowly add 30% hydrogen peroxide to the mixture.
-
Heat the reaction mixture to 75°C and stir for 15 hours.
-
After cooling to room temperature, add deionized water to precipitate the product.
-
Filter the solid using a Büchner funnel and wash with petroleum ether.
-
Dry the solid to obtain 2,8-dibromothianthrene-5,5',10,10'-tetraoxide as a white powder.[1]
II. Applications in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives, particularly the fully oxidized thianthrene 5,5,10,10-tetraoxide, are utilized as building blocks for emitters in OLEDs. Their rigid structure helps to suppress non-radiative decay pathways, leading to high photoluminescence quantum yields (PLQYs). Furthermore, their electron-accepting nature facilitates improved electron injection and transport in devices.[2]
Quantitative Data: Performance of Thianthrene-Based OLEDs
| Emitter | Host | Device Structure | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Ref. |
| SOIrOPh | - | Solution-processed | 25.8 | Deep-red | Not specified | [2] |
| 4t-BuCzTTR | - | Solution-processed | 6.2 | 592 (Orange-red) | Not specified | [3] |
| Pt-SOPy | - | Solution-processed | 24.7 | Green | Not specified | [4] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Eclairage
Protocol 3: Fabrication of a Solution-Processed OLED
This protocol provides a general workflow for the fabrication of a solution-processed OLED using a thianthrene-based emitter.
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Emissive Layer (EML) solution (thianthrene-based emitter dissolved in a suitable solvent like toluene)
-
Electron Transport Layer (ETL) material (optional, depending on device architecture)
-
Cathode material (e.g., LiF/Al)
-
Solvents for cleaning (e.g., detergent, deionized water, acetone, isopropanol)
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Vacuum thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent solution, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and treat with oxygen plasma to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Inside a glovebox, spin-coat the HIL material (e.g., PEDOT:PSS) onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Spin-coat the EML solution containing the thianthrene derivative onto the HIL.
-
Anneal the substrate to form a uniform film.
-
-
Electron Transport Layer (ETL) Deposition (Optional):
-
If required, spin-coat or thermally evaporate the ETL material on top of the EML.
-
-
Cathode Deposition:
-
Transfer the substrates to a vacuum thermal evaporator.
-
Deposit a thin layer of LiF followed by a thicker layer of Al through a shadow mask to define the cathode contacts.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
III. Applications in Energy Storage
Thianthrene derivatives are being explored for their potential in energy storage devices, including symmetric batteries and supercapacitors. Their ability to undergo stable and reversible redox reactions makes them suitable as active materials for electrodes.
Quantitative Data: Performance of Thianthrene-Based Energy Storage Devices
| Device Type | Active Material | Specific Capacitance (F/g) | Energy Density (Wh/L) | Cycle Life | Ref. |
| Supercapacitor | PyPh-BZ-DSU CMP | 105 (at 0.5 A/g) | Not specified | Not specified | [5] |
| Symmetric Battery | PQtBuTH | Not applicable | 1.3 (initial) | 44% capacity retention over 450 cycles | [4][6] |
CMP: Conjugated Microporous Polymer
Protocol 4: Fabrication and Testing of a Symmetric Battery
This protocol outlines the general steps for assembling and testing a symmetric battery using a thianthrene-based electrolyte.
Materials:
-
Thianthrene-based redox-active molecule
-
Supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate)
-
Solvent (e.g., acetonitrile)
-
Carbon paper electrodes
-
Separator (e.g., Celgard)
-
Coin cell components (casings, spacers, springs)
Equipment:
-
Glovebox
-
Electrochemical workstation (for cyclic voltammetry and galvanostatic cycling)
-
Coin cell crimper
Procedure:
-
Electrolyte Preparation:
-
Inside a glovebox, dissolve the thianthrene-based active material and the supporting electrolyte in the chosen solvent to the desired concentration.
-
-
Cell Assembly:
-
Assemble a coin cell in the following order: negative electrode (carbon paper), separator soaked in the electrolyte, positive electrode (carbon paper).
-
Ensure good contact between all components and crimp the cell.
-
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Perform CV scans to determine the redox potentials and electrochemical reversibility of the active material.
-
Galvanostatic Charge-Discharge: Cycle the cell at various current densities to evaluate its capacity, energy density, and cycling stability.
-
IV. Thianthrene 5-oxide as a Mechanistic Probe
Thianthrene 5-oxide serves as a valuable tool for elucidating the electronic character of oxidizing agents. The chemoselectivity of its oxidation provides insights into whether an oxidant is electrophilic or nucleophilic.[5][7]
-
Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur, yielding this compound.[5]
-
Nucleophilic oxidants preferentially attack the electron-deficient sulfoxide sulfur, leading to the formation of thianthrene 5,5-dioxide.[5]
This principle has been applied to study the nature of oxidizing species in various chemical and biological systems.[5]
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Experimental workflow for solution-processed OLED fabrication.
Caption: Role of thianthrene 5-oxide as a mechanistic probe for oxidation.
References
- 1. CN105732574B - Preparation of thianthrene-5, 5,10, 10-tetraoxide derivative and organic electroluminescent device based on thianthrene-5, 5,10, 10-tetraoxide derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Supercapacitor Using Polypyrrole and Carbon Nanotube Composite as Electrodes [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Thianthrene 5,10-Dioxide Derivatives in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical applications of thianthrene 5,10-dioxide derivatives, with a focus on their emerging roles in energy storage. Detailed protocols for the synthesis and electrochemical characterization of these compounds are also presented to facilitate their adoption in research and development.
Electrochemical Applications in Energy Storage
This compound derivatives, particularly in their polymeric forms, are gaining traction as promising materials for next-generation energy storage devices. Their inherent redox activity, coupled with the ability to form stable polymer structures, makes them suitable for applications in supercapacitors and redox flow batteries.
Supercapacitors
Conjugated microporous polymers (CMPs) incorporating thianthrene and thianthrene tetraoxide units have been synthesized and investigated as electrode materials for supercapacitors.[1][2] These materials exhibit high thermal stability and porosity, which are crucial for efficient charge storage.[2] The presence of electronegative sulfur and sulfone groups in the polymer backbone enhances electrostatic interactions and improves the wettability of the electrodes, contributing to high specific capacitance.[3]
Quantitative Data for Thianthrene-Based Supercapacitor Materials
| Polymer Name | Monomers | Coupling Reaction | Specific Capacitance (at 0.5 A g⁻¹) | Capacitance Retention (at 20 A g⁻¹) | Energy Density (at 709 W kg⁻¹) | Reference |
| PyPh-BZ-Th CMP | 1,3,6,8-tetrakis(4-bromophenyl)pyrene, benzene-1,4-diboronic acid, 2,8-dibromothianthrene | Suzuki | 617 F g⁻¹ | 51.8% | 12.73 W h kg⁻¹ | [1] |
| PyPh-BZ-DSU CMP | 1,3,6,8-tetrakis(4-bromophenyl)pyrene, benzene-1,4-diboronic acid, 2,8-dibromothianthrene-5,5',10,10'-tetraoxide | Suzuki | 596 F g⁻¹ | 43.6% | - | [1] |
| Bz-Th-POP | Thianthrene, 1,4-diethynylbenzene | Sonogashira | - | - | - | [2] |
| TPA-Th-POP | Thianthrene, 4,4',4''-triethynyltriphenylamine | Sonogashira | - | - | - | [2] |
| P-Th-POP | Thianthrene, 1,3,5-triethynylbenzene | Sonogashira | - | - | - | [2] |
Redox Flow Batteries
Thianthrene-based bipolar redox-active molecules are being explored as electrolytes for symmetric all-organic redox flow batteries.[4][5] These molecules can be both oxidized and reduced, which simplifies the battery design by allowing the use of the same material for both the anolyte and catholyte. This approach can mitigate issues related to membrane crossover.[4] Thianthrene polymers have been demonstrated as 4 V-class organic mediators for redox targeting reactions with inorganic cathodes like LiMn2O4 in flow batteries.[6]
Redox Potentials of Thianthrene Derivatives for Redox Flow Batteries
| Thianthrene Derivative | Substituent | Oxidation Potential (V vs. Li/Li⁺) | Application | Reference |
| MeO-Th | Methoxy | 3.95 | Reducing mediator | [6] |
| n-Th | Unsubstituted | 4.07 | Oxidizing mediator | [6] |
| CO-Th | Carbonyl | 4.15 | Oxidizing mediator | [6] |
Potential Applications in Electrochemical Sensing and Electrocatalysis
While the application of this compound derivatives in electrochemical sensing and electrocatalysis is a nascent field with limited direct literature, their inherent redox properties suggest potential utility. The reversible oxidation and reduction of the thianthrene core could be harnessed for the development of novel sensors and catalysts.
Conceptual Application: A this compound derivative could be functionalized with a specific recognition element (e.g., an aptamer or antibody) and immobilized on an electrode surface. The binding of a target analyte could induce a change in the electrochemical behavior of the thianthrene moiety (e.g., a shift in redox potential or a change in current), thus enabling detection.
Similarly, in electrocatalysis, these derivatives could act as redox mediators, facilitating electron transfer between an electrode and a substrate. Their tunable redox potentials, achieved through synthetic modification, could allow for the targeted catalysis of specific reactions.
Experimental Protocols
Synthesis of Thianthrene-Based Conjugated Microporous Polymers (CMPs)
This protocol describes the synthesis of PyPh-BZ-Th CMP and PyPh-BZ-DSU CMP via a Suzuki coupling reaction.[1]
Materials:
-
1,3,6,8-tetrakis(4-bromophenyl)pyrene (PyPh-Br₄)
-
Benzene-1,4-diboronic acid (BZ-2B(OH)₂)
-
2,8-dibromothianthrene (Th-Br₂) or 2,8-dibromothianthrene-5,5',10,10'-tetraoxide (DSU-Br₂)
-
Pd(PPh₃)₄
-
2 M K₂CO₃ solution
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Schlenk tube
Procedure:
-
In a 25 mL Schlenk tube, combine Pd(PPh₃)₄ (0.03 g), PyPh-Br₄ (2 mmol), BZ-2B(OH)₂ (4 mmol), and either Th-Br₂ (1 mmol) or DSU-Br₂ (1 mmol).
-
Add 2 M K₂CO₃ (10 mL) and DMF (35 mL) to the Schlenk tube.
-
Reflux the solution at 110 °C for 3 days under an inert atmosphere.
-
After cooling, filter the solid product.
-
Purify the solid by Soxhlet extraction using THF followed by MeOH.
-
Dry the purified polymer to obtain the final CMP product.
Protocol for Cyclic Voltammetry of Thianthrene Derivatives in Non-Aqueous Electrolyte
This protocol outlines the procedure for performing cyclic voltammetry on a this compound derivative in a non-aqueous electrolyte.
Materials and Equipment:
-
This compound derivative
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte
-
Anhydrous acetonitrile or dichloromethane
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous organic solvent.
-
Analyte Solution Preparation: Prepare a 1-5 mM solution of the this compound derivative in the electrolyte solution.
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), counter electrode (e.g., platinum wire), and reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire).
-
Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range that is expected to encompass the redox events of the thianthrene derivative. A wide initial scan range can be used for initial screening.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment, recording the current response as a function of the applied potential.
-
Perform multiple scans to ensure the stability of the redox processes.
-
Vary the scan rate to investigate the kinetics of the electron transfer processes.
-
Visualizations
References
Application Notes and Protocols: The Role of Thianthrene Dioxides in Advanced Polymer Chemistry
Thianthrene and its oxidized derivatives, particularly thianthrene 5,10-dioxide and thianthrene-5,5',10,10'-tetraoxide, are emerging as valuable building blocks in the synthesis of high-performance polymers. The rigid, contorted, and electron-accepting nature of the thianthrene core imparts unique properties to polymers, including enhanced thermal stability, intrinsic microporosity, and electrochemical activity. These characteristics make them suitable for a range of advanced applications, from gas separation membranes to energy storage devices.
Application Notes
1. High-Performance Polyamides: The incorporation of the thianthrene moiety into polyamide backbones leads to materials with superior thermal properties compared to analogous polymers. The ladder-like structure of the thianthrene nucleus helps maintain the polymer's integrity at elevated temperatures.[1] These polyamides exhibit bimodal thermal degradation, suggesting crosslinking or structural preservation even after initial bond cleavage.[1] Films made from these polymers are tough and flexible, indicating high molecular weight and low crystallinity.[1]
2. Conjugated Microporous Polymers (CMPs) for Energy Storage: Thianthrene derivatives, especially 2,8-dibromothianthrene-5,5',10,10'-tetraoxide (DSU-Br2), are used as monomers in Suzuki coupling reactions to create CMPs for supercapacitor applications.[2][3] The resulting polymers possess high surface areas, controlled porosity, and excellent thermal stability, with decomposition temperatures (Td10) exceeding 450 °C.[2][3] The presence of electronegative sulfur and sulfone (SO₂) groups enhances electrostatic interactions and improves the wettability of the polymer electrodes, leading to high specific capacitances.[3][4] These materials are promising for meeting the increasing demand for high-performance energy storage devices.[3]
3. Polymers of Intrinsic Microporosity (PIMs) for Gas Separation: Thianthrene-based monomers, such as tetrafluorotetraoxide thianthrene, are used to synthesize PIMs. These polymers feature a rigid and contorted structure that prevents efficient chain packing, creating a significant amount of free volume.[5] This intrinsic microporosity makes them excellent candidates for membrane-based gas separations. PIMs containing thianthrene units have demonstrated an excellent combination of properties, including good film-forming characteristics and higher selectivity for gas pairs like O₂/N₂ and CO₂/N₂ compared to traditional PIMs.[5]
4. Poly(aryl ether thianthrene)s via Nucleophilic Aromatic Substitution: The thianthrene heterocycle is sufficiently electron-withdrawing to activate attached positions for nucleophilic aromatic substitution (SNAr). This property allows for the synthesis of poly(aryl ether thianthrene)s by reacting monomers like 2,7-difluorothianthrene with various bisphenols.[6] The resulting polymers exhibit high thermo-oxidative stability, with 5% weight loss occurring at temperatures approaching 500 °C in air, and glass transition temperatures ranging from 138 to 181 °C.[6]
Experimental Protocols & Workflows
Protocol 1: Synthesis of Thianthrene-Based Monomers
This protocol outlines the synthesis of key thianthrene derivatives used in polymerization, including the oxidation to the dioxide and tetraoxide forms.
A. Synthesis of 2,8-dibromothianthrene (Th-Br₂):
-
Add thianthrene (Th, 7 g, 32.41 mmol) and glacial acetic acid (130 mL) to a 100 mL round-bottom flask.
-
Slowly add bromine (Br₂, 13 mL) to the mixture.
-
Heat the reaction mixture to 90–95 °C and maintain this temperature for 16 hours.
-
After cooling, add 60 mL of deionized water to precipitate a white solid.
-
Purify the solid product (Th-Br₂) by recrystallization from a methanol/dichloromethane (MeOH/DCM) mixture.[2]
B. Synthesis of 2,8-dibromothianthrene-5,5',10,10'-tetraoxide (DSU-Br₂):
-
Dissolve the synthesized Th-Br₂ (4 g, 11 mmol) in glacial acetic acid (87 mL).
-
Gradually add hydrogen peroxide (H₂O₂, 110 mL) to the solution.
-
Heat the solution to 90–95 °C and stir for 24 hours.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate and wash thoroughly with water and a sodium bicarbonate (NaHCO₃) solution.
-
Further purify the product (DSU-Br₂) by recrystallization from a MeOH/DCM mixture to yield a white solid.[2][4]
Protocol 2: Synthesis of Thianthrene-Based Conjugated Microporous Polymers (CMPs)
This protocol details the synthesis of a pyrene- and thianthrene-tetraoxide-containing CMP (PyPh-BZ-DSU CMP) via a Suzuki coupling reaction.[2]
-
In a 25 mL Schlenk tube, combine 1,3,6,8-tetrakis(4-bromophenyl)pyrene (PyPh-Br₄, 2 mmol), benzene-1,4-diboronic acid (BZ-2B(OH)₂, 4 mmol), and 2,8-dibromothianthrene-5,5',10,10'-tetraoxide (DSU-Br₂, 1 mmol).
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 g).
-
Add 35 mL of dimethylformamide (DMF) and 10 mL of a 2 M potassium carbonate (K₂CO₃) aqueous solution.
-
Reflux the solution at 110 °C for 3 days under an inert atmosphere.
-
After cooling, filter the solid product.
-
Purify the polymer by Soxhlet extraction, first with tetrahydrofuran (THF) and then with methanol (MeOH).
-
Dry the final product, a yellow powder, under vacuum. The reported yield is 85%.[2]
Protocol 3: Synthesis of Thianthrene-Based Polyamides
This protocol describes the direct polycondensation of a thianthrene dicarboxylic acid with an aromatic diamine using the Yamazaki phosphorylation reaction.[1]
-
Combine 2,8-di(phenylcarbamoyl)thianthrene monomer (2.49 mmol), aniline (10% excess), triphenyl phosphite (TPP, 15% excess), N-methyl-2-pyrrolidinone (NMP, 25 mL), pyridine (5 mL), lithium chloride (LiCl, 0.50 g), and calcium chloride (CaCl₂, 1.5 g) in a reaction vessel.
-
Heat the reaction mixture to polymerize the monomers.
-
Pour the resulting viscous reaction mixture into stirring methanol to precipitate the fibrous polymer.
-
Reflux the precipitate in fresh methanol for one hour.
-
Filter the polymer and dry it under vacuum at 60 °C. Quantitative yields are typically obtained.[1]
References
Catalytic Applications of Thianthrene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of thianthrene derivatives. While the primary catalytically active species in many recently developed methods is the thianthrenium salt, derived from thianthrene 5-oxide, this guide also clarifies the role of thianthrene 5,10-dioxide as a critical mechanistic probe and covers its synthesis.
Introduction: The Role of Thianthrene Oxides in Catalysis
Thianthrene and its oxides have emerged as powerful tools in modern synthetic chemistry. It is crucial to distinguish between the roles of thianthrene 5-oxide and this compound:
-
Thianthrene 5-oxide (Th-O) is the precursor to the catalytically active species in a wide range of transformations. Upon activation, it forms highly reactive thianthrenium salts that are key intermediates in palladium-catalyzed cross-coupling and photoredox-catalyzed reactions for C-H functionalization.
-
This compound (Th-O2) is primarily utilized as a mechanistic probe to determine the electronic character of an oxidant.[1] Electrophilic oxidants preferentially oxidize thianthrene 5-oxide at the electron-rich sulfide, yielding this compound.[1] Conversely, nucleophilic oxidants attack the electron-deficient sulfoxide, leading to thianthrene 5,5-dioxide.[1] This distinct reactivity allows for the characterization of oxidizing species in chemical and biological systems.[2]
This document will focus on the catalytic applications stemming from thianthrene 5-oxide and provide protocols for the synthesis of both thianthrene 5-oxide and this compound.
Palladium-Catalyzed Cross-Coupling Reactions Using Thianthrenium Salts
Aryl thianthrenium salts, generated from thianthrene 5-oxide, are excellent electrophilic partners in a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful method for the formation of C-C and C-Si bonds with high regioselectivity, particularly for the late-stage functionalization of complex molecules.
Quantitative Data for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst | Ligand | Base | Solvent | Product Yield (%) | Reference |
| Hiyama-type Coupling | Pd(tBu3P)2 | - | nBu4NF | CH2Cl2 | Up to 95% | [1] |
| Suzuki-Miyaura Coupling | Pd(OAc)2 | RuPhos | K2CO3 | 2-MeTHF | Up to 98% | [3] |
| Carbonylative Sonogashira Coupling | PdBr2 | PCy3 | K3PO4 | DMF | Up to 89% | [4] |
| Coupling with N-Tosylhydrazones | Pd(OAc)2 | XPhos | LiOtBu | 1,4-dioxane | Up to 84% | [2] |
| Silylation | Pd(OAc)2 | SPhos | CsF | Toluene | Up to 91% | [5] |
Experimental Protocols
Protocol 2.2.1: General Procedure for Palladium-Catalyzed Hiyama-Type Coupling of Aryl Thianthrenium Salts
This protocol describes the cross-coupling of an aryl thianthrenium salt with an organosilane.
Materials:
-
Aryl thianthrenium salt (1.0 equiv)
-
Organosilane (1.5 equiv)
-
Pd(tBu3P)2 (5 mol%)
-
nBu4NF (1 M in THF, 2.0 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl thianthrenium salt (0.2 mmol, 1.0 equiv), Pd(tBu3P)2 (0.01 mmol, 5 mol%), and a magnetic stir bar.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous CH2Cl2 (2.0 mL) and the organosilane (0.3 mmol, 1.5 equiv) via syringe.
-
Add the nBu4NF solution (0.4 mL, 0.4 mmol, 2.0 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2.2.2: One-Pot C-H Thianthrenation and Palladium-Catalyzed Silylation
This protocol allows for the direct C-H functionalization of arenes followed by silylation without isolation of the intermediate thianthrenium salt.
Materials:
-
Arene (1.0 equiv)
-
Thianthrene S-oxide (1.1 equiv)
-
Triflic anhydride (Tf2O) (1.5 equiv)
-
Hexamethyldisilane (2.0 equiv)
-
Pd(OAc)2 (5 mol%)
-
SPhos (10 mol%)
-
CsF (3.0 equiv)
-
Anhydrous toluene
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: C-H Thianthrenation
-
To an oven-dried Schlenk tube under an inert atmosphere, add the arene (0.5 mmol, 1.0 equiv) and thianthrene S-oxide (0.55 mmol, 1.1 equiv).
-
Add anhydrous toluene (2.5 mL) and cool the mixture to 0 °C.
-
Add triflic anhydride (0.75 mmol, 1.5 equiv) dropwise and stir the reaction at room temperature for 1-2 hours.
Step 2: Palladium-Catalyzed Silylation
-
To the reaction mixture containing the in situ generated aryl thianthrenium salt, add Pd(OAc)2 (0.025 mmol, 5 mol%), SPhos (0.05 mmol, 10 mol%), and CsF (1.5 mmol, 3.0 equiv).
-
Add hexamethyldisilane (1.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Catalytic Cycle and Workflow Diagrams
Caption: Catalytic cycle for Pd-catalyzed cross-coupling of aryl thianthrenium salts.
Caption: Workflow for one-pot C-H thianthrenation and cross-coupling.
Synthesis of Thianthrene Oxides
Synthesis of Thianthrene 5-oxide (Precursor for Catalysis)
Protocol 3.1.1: Oxidation of Thianthrene to Thianthrene 5-oxide [6]
This protocol describes a robust method for the synthesis of thianthrene 5-oxide from thianthrene.
Materials:
-
Thianthrene (1.0 equiv)
-
Dichloromethane (DCM)
-
Sodium bromide (5 mol%)
-
Acetic acid (75 mol%)
-
Iron(III) nitrate nonahydrate (1.0 equiv)
-
Round-bottomed flask and magnetic stirrer
Procedure:
-
In a round-bottomed flask, charge thianthrene (21.63 g, 100.0 mmol, 1.0 equiv), DCM (200 mL), sodium bromide (0.51 g, 5.0 mmol, 5.0 mol%), acetic acid (4.29 mL, 75.0 mmol, 75.0 mol%), and iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol, 1.0 equiv).[6]
-
Stir the resulting mixture vigorously at room temperature for 4 hours. The reaction is open to the atmosphere.[6]
-
Dilute the reaction with water (200 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).[6]
-
Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous Na2SO4.[6]
-
Filter and concentrate the solution under reduced pressure to obtain a solid.
-
Triturate the solid with ethyl acetate (50 mL) for 30 minutes to obtain microcrystals.[6]
-
Collect the crystals by filtration, wash with diethyl ether (2 x 30 mL), and dry under vacuum to afford thianthrene 5-oxide as a white powder (yield: ~81%).[6]
Synthesis of this compound (Mechanistic Probe)
Protocol 3.2.1: Oxidation of Thianthrene 5-oxide to this compound [7]
This protocol describes the synthesis of this compound, which can exist as cis and trans isomers.
Materials:
-
Thianthrene 5-oxide (1.0 equiv)
-
o-Iodosobenzoic acid (1.1 equiv)
-
Dichloromethane (DCM)
-
Round-bottomed flask and magnetic stirrer
Procedure:
-
Dissolve thianthrene 5-oxide (1.0 g, 4.3 mmol, 1.0 equiv) in DCM (20 mL) in a round-bottomed flask.
-
Add o-iodosobenzoic acid (1.3 g, 4.7 mmol, 1.1 equiv) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, filter the reaction mixture to remove any solids.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to separate the cis and trans isomers of this compound. The two isomers can often be distinguished by their different melting points, with the trans isomer melting at approximately 249 °C and the cis isomer at about 284 °C.[7]
Caption: Relationship between thianthrene and its catalytically relevant oxides.
References
- 1. Thianthrene 5-oxide | 2362-50-7 | Benchchem [benchchem.com]
- 2. Thianthrene 5-oxide as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of Thianthrene 5,10-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective synthesis of thianthrene 5,10-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the selective synthesis of this compound?
The main challenge lies in the selective oxidation of the second sulfur atom in the thianthrene 5-oxide precursor. Thianthrene 5-oxide possesses two sulfur atoms with different electronic properties: an electron-rich sulfide and an electron-deficient sulfoxide. The desired product, this compound, results from the oxidation of the sulfide, while the undesired isomer, thianthrene 5,5-dioxide, is formed upon oxidation of the sulfoxide.
Q2: How does the choice of oxidizing agent affect the selectivity of the reaction?
The selectivity of the oxidation is critically dependent on the electronic nature of the oxidizing agent.[1][2]
-
Electrophilic oxidants , such as peroxy acids (e.g., m-CPBA), preferentially attack the more electron-rich sulfide sulfur, leading to the desired this compound.[1]
-
Nucleophilic oxidants tend to attack the more electron-deficient sulfoxide sulfur, resulting in the formation of the undesired thianthrene 5,5-dioxide.[1]
Therefore, to selectively synthesize this compound, it is crucial to use an electrophilic oxidizing agent.
Q3: What are some common side products in this synthesis, and how can their formation be minimized?
The most common side product is thianthrene 5,5-dioxide. Its formation can be minimized by using a well-established electrophilic oxidant and carefully controlling the reaction conditions. Over-oxidation to thianthrene 5,5,10-trioxide can also occur if an excess of the oxidizing agent is used or if the reaction is allowed to proceed for too long.
Q4: Can I synthesize this compound directly from thianthrene?
While direct oxidation of thianthrene to the 5,10-dioxide is possible, it is generally less selective and more difficult to control. A stepwise approach, involving the initial selective oxidation of thianthrene to thianthrene 5-oxide followed by a second selective oxidation to the 5,10-dioxide, typically affords higher purity and better yields of the desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the oxidizing agent. |
| Decomposition of the product. | Ensure the reaction temperature is controlled, as excessive heat can lead to product degradation. | |
| Suboptimal choice of oxidant. | Verify that a potent electrophilic oxidant is being used. | |
| Formation of significant amounts of thianthrene 5,5-dioxide | The oxidizing agent used has nucleophilic character. | Switch to a more electrophilic oxidant like meta-chloroperoxybenzoic acid (m-CPBA). |
| The reaction conditions favor nucleophilic attack. | Review the solvent and any additives used, as they can influence the reactivity of the oxidant. | |
| Difficulty in separating this compound from 5,5-dioxide | The two isomers have similar polarities. | Utilize column chromatography with a high-performance silica gel and a carefully selected eluent system. Gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Over-oxidation to the trioxide or tetraoxide | Excess oxidizing agent. | Use a stoichiometric amount of the oxidizing agent or a slight excess (e.g., 1.1 equivalents). |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. |
Data Presentation
Table 1: Influence of Oxidant Type on Product Selectivity in the Oxidation of Thianthrene 5-Oxide
| Oxidizing Agent | Type | Major Product | Minor Product(s) | Reference |
| m-Chloroperoxybenzoic acid (m-CPBA) | Electrophilic | This compound | Thianthrene 5,5-dioxide | [1] |
| Hydrogen Peroxide (catalyzed) | Electrophilic | This compound | Thianthrene 5,5-dioxide, Trioxide | [3][4] |
| Dihydroxyfumaric acid/O₂ | Nucleophilic | Thianthrene 5,5-dioxide | This compound | [2] |
Experimental Protocols
Protocol 1: Synthesis of Thianthrene 5-Oxide (Starting Material)
This protocol is adapted from a reliable procedure in Organic Syntheses.[5]
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide (NaBr)
-
Acetic acid
-
Iron(III) nitrate nonahydrate
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask, add thianthrene (1.00 equiv), DCM, NaBr (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.00 equiv).
-
Stir the mixture vigorously at 25 °C for 4 hours.
-
Dilute the reaction mixture with deionized water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, and dry over Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain a solid.
-
Triturate the solid with EtOAc, collect the microcrystals by filtration, wash with Et₂O, and dry under vacuum to yield thianthrene 5-oxide.
Protocol 2: Selective Synthesis of this compound
This protocol is a general procedure based on the use of m-CPBA for the selective oxidation of sulfides.
Materials:
-
Thianthrene 5-oxide
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve thianthrene 5-oxide (1.0 equiv) in DCM in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equiv) in DCM.
-
Add the m-CPBA solution dropwise to the cooled solution of thianthrene 5-oxide over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Oxidant choice dictates the reaction pathway and product selectivity.
References
- 1. Thianthrene 5-oxide | 2362-50-7 | Benchchem [benchchem.com]
- 2. Thianthrene 5-oxide as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Thianthrene 5,10-Dioxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of thianthrene 5,10-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the direct oxidation of thianthrene. The primary challenge in this synthesis is controlling the degree of oxidation to selectively form the desired 5,10-dioxide while minimizing the formation of other oxidation products like thianthrene 5-oxide, thianthrene 5,5-dioxide, and higher oxides.[1] The choice of oxidant and reaction conditions is crucial for achieving high yield and purity.
Q2: What are the common side products in the synthesis of this compound and how can they be minimized?
A2: Common side products include:
-
Thianthrene 5-oxide: The initial oxidation product. Its formation can be minimized by using a sufficient amount of oxidizing agent and ensuring adequate reaction time.
-
Thianthrene 5,5-dioxide: A sulfone that can form when using nucleophilic oxidants. Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur, leading to the desired this compound.[1]
-
Over-oxidized products (trioxide and tetraoxide): These can form with strong oxidizing agents or prolonged reaction times. Careful control of stoichiometry and reaction conditions is essential to avoid their formation.
Q3: What purification methods are recommended for this compound?
A3: The crude product of this compound can be purified by several methods, including:
-
Recrystallization: Glacial acetic acid is a commonly used solvent for recrystallization.[2]
-
Column Chromatography: This is an effective method for separating the desired product from side products and unreacted starting material. A common stationary phase is silica gel, with an eluent system such as ethyl acetate in hexanes.[3]
-
Washing: Washing the crude product with appropriate solvents can remove some impurities. For instance, washing with water can remove water-soluble byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Over-oxidation to undesired products. - Suboptimal reaction conditions (temperature, time). - Inefficient purification. | - Monitor the reaction progress using TLC to ensure completion. - Carefully control the stoichiometry of the oxidizing agent. - Optimize reaction temperature and time. Consider a mechanochemical approach which has been shown to improve yields and reduce reaction times.[4] - Optimize the recrystallization solvent or column chromatography conditions. |
| Product Contaminated with Thianthrene 5-oxide | - Insufficient amount of oxidizing agent. - Short reaction time. | - Increase the molar ratio of the oxidizing agent to thianthrene. - Extend the reaction time and monitor for the disappearance of the 5-oxide by TLC. |
| Presence of Thianthrene 5,5-dioxide | - Use of a nucleophilic oxidizing agent. | - Switch to an electrophilic oxidizing agent. For example, oxidants that attack the electron-rich sulfide sulfur are preferred for forming the 5,10-dioxide.[1] |
| Formation of Over-oxidized Products | - Excess of strong oxidizing agent. - Prolonged reaction time or high temperature. | - Use a milder oxidizing agent or a stoichiometric amount of a stronger one. - Carefully control the reaction time and maintain the recommended temperature. |
| Difficult Purification | - Presence of multiple, closely related side products. - Poor solubility of the crude product. | - Employ column chromatography with a carefully selected eluent system to improve separation. - For recrystallization, perform a solvent screen to find a solvent system that provides good differential solubility between the product and impurities. |
Experimental Protocols
Protocol 1: Oxidation using m-Chloroperbenzoic Acid (m-CPBA)
This protocol is a general method for the oxidation of thianthrene to its corresponding oxides.
Materials:
-
Thianthrene
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Dissolve thianthrene in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA (typically 2.2 equivalents for the dioxide) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Mechanochemical Synthesis
This method offers a solvent-free approach with potentially higher yields and shorter reaction times.[4]
Materials:
-
Thianthrene
-
Sodium bromide
-
Acetic acid
-
Iron(III) nitrate nonahydrate
-
Ball mill
Procedure:
-
Charge a milling jar with thianthrene, sodium bromide, a catalytic amount of iron(III) nitrate nonahydrate, and a few drops of acetic acid.
-
Mill the mixture at room temperature. The reaction time is significantly shorter than solution-phase methods, potentially under 80 minutes.[4]
-
Monitor the reaction for completion.
-
After the reaction is complete, the product can be extracted with a suitable organic solvent and purified by recrystallization or column chromatography as described in Protocol 1.
Data Presentation
Table 1: Comparison of Oxidation Methods for Thianthrene
| Oxidant | Typical Conditions | Primary Product | Yield | Reference |
| Nitric acid (dilute) | Glacial acetic acid | Thianthrene 5-oxide | High | [2] |
| m-CPBA | Dichloromethane, room temp | This compound (with >2 eq.) | Good to Excellent | [3] |
| Hydrogen Peroxide | Trifluoroacetic acid | This compound | Selective | [5] |
| Nitrate/Bromide catalyst (Mechanochemical) | Ball mill, room temp | Thianthrene 5-oxide | Excellent | [4] |
Visualizations
References
side reactions and byproducts in thianthrene 5,10-dioxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thianthrene 5,10-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most common side products in the synthesis of this compound arise from incomplete oxidation, over-oxidation, or isomeric byproduct formation. These include:
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Thianthrene 5-oxide: An intermediate product resulting from incomplete oxidation of the starting thianthrene.
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Thianthrene 5,5-dioxide: A sulfone isomer. Its formation is favored by the use of nucleophilic oxidizing agents.[1]
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Thianthrene 5,5,10-trioxide and Thianthrene 5,5,10,10-tetraoxide: Products of over-oxidation when using strong oxidizing agents or harsh reaction conditions.[2]
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Unreacted Thianthrene: Incomplete conversion of the starting material.
Q2: How can I selectively synthesize this compound over its 5,5-dioxide isomer?
A2: The selectivity between this compound and 5,5-dioxide is highly dependent on the nature of the oxidizing agent. Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur atom of thianthrene 5-oxide, leading to the desired this compound.[1][3] Conversely, nucleophilic oxidants tend to attack the electron-deficient sulfoxide sulfur, yielding thianthrene 5,5-dioxide.[1][3] Therefore, the use of electrophilic oxidants such as meta-chloroperoxybenzoic acid (m-CPBA) is recommended for selective synthesis.
Q3: What are the recommended purification methods to isolate this compound?
A3: Purification of this compound from the reaction mixture typically involves column chromatography on silica gel.[4] The choice of eluent is critical for separating the desired product from the starting material, the mono-oxide, and other oxidized byproducts. A solvent system with a gradient of increasing polarity, such as dichloromethane/ether, has been reported to be effective.[4] In some cases, recrystallization can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Suboptimal reaction temperature. | 1. Increase reaction time or slightly increase the equivalents of the oxidizing agent. Monitor the reaction progress by TLC. 2. Use a more selective, electrophilic oxidizing agent (e.g., m-CPBA). Control the stoichiometry of the oxidant carefully. 3. Optimize the reaction temperature. For m-CPBA oxidations, starting at a low temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature can improve selectivity. |
| Presence of significant amounts of thianthrene 5-oxide | Insufficient amount of oxidizing agent or short reaction time. | Increase the molar equivalents of the oxidizing agent (e.g., from 1.0 to 1.1 equivalents relative to thianthrene 5-oxide) and/or extend the reaction time. |
| Formation of thianthrene 5,5-dioxide isomer | Use of a nucleophilic oxidizing agent or inappropriate reaction conditions. | Switch to a well-established electrophilic oxidizing agent like m-CPBA. Ensure the reaction is performed in a suitable solvent (e.g., dichloromethane). |
| Detection of over-oxidized products (trioxide, tetraoxide) | Excess of oxidizing agent, elevated reaction temperature, or prolonged reaction time. | Carefully control the stoichiometry of the oxidizing agent. Use no more than the required equivalents. Perform the reaction at a lower temperature and monitor its progress closely to stop it once the starting material is consumed. |
| Difficulty in separating this compound from byproducts | Similar polarities of the desired product and impurities. | Optimize the column chromatography conditions. Use a longer column, a shallower solvent gradient, or a different solvent system. Consider two-dimensional TLC to develop a better separation method. Recrystallization from a suitable solvent system may also be effective. |
Data Presentation
Table 1: Summary of Reaction Conditions for Thianthrene Oxidation
| Starting Material | Oxidizing Agent | Solvent | Temperature | Time | Major Product(s) | Reference |
| Thianthrene | m-CPBA (1.1 equiv) | CH₂Cl₂ | 0 °C to RT | 1 h | Thianthrene 5-oxide | [5] |
| Thianthrene 5-oxide | Peroxynitrite (basic) | - | - | - | Thianthrene 5,5-dioxide | [2] |
| Thianthrene 5-oxide | t-Butyl hydroperoxide / Alumina | - | - | - | Thianthrene 5,5-dioxide | [2] |
| Thianthrene | Fe(NO₃)₃·9H₂O / NaBr | CH₂Cl₂ / Acetic Acid | RT | 4 h | Thianthrene 5-oxide | [6] |
| Thianthrene | H₂O₂ (excess) | Acetic Acid | - | - | Thianthrene 5,5,10,10-tetraoxide | [2] |
Experimental Protocols
Synthesis of this compound from Thianthrene
This protocol involves a two-step synthesis: first, the preparation of thianthrene 5-oxide, followed by its oxidation to this compound.
Step 1: Synthesis of Thianthrene 5-oxide (Adapted from[5])
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Dissolve thianthrene (1.0 g, 4.62 mmol) in dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA) (0.878 g, ~5.08 mmol, 1.1 equiv) in dichloromethane (15 mL).
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Add the m-CPBA solution dropwise to the stirred thianthrene solution over 10-15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude thianthrene 5-oxide.
Step 2: Synthesis of this compound
-
Dissolve the crude thianthrene 5-oxide (assuming ~4.62 mmol) in dichloromethane (20 mL).
-
Cool the solution to 0 °C.
-
Add a solution of m-CPBA (~1.1 equivalents based on the starting thianthrene 5-oxide) in dichloromethane (15 mL) dropwise.
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Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC until the thianthrene 5-oxide is consumed.
-
Work up the reaction as described in Step 1 (quenching with sodium bicarbonate, extraction, drying, and concentration).
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of diethyl ether in dichloromethane) to isolate this compound.
Mandatory Visualization
Caption: Oxidation pathways of thianthrene.
References
handling and storage recommendations for thianthrene 5,10-dioxide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper handling and storage of thianthrene 5,10-dioxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a heterocyclic organic compound containing sulfur and oxygen. It is a derivative of thianthrene. The cis-isomer of this compound has a melting point of 246 °C[1].
Q2: What are the general recommendations for handling this compound?
As with many fine chemicals, it is crucial to handle this compound in a well-ventilated area.[2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.[3] It is also important to prevent the formation of dust when handling the solid material.[2][3]
Q3: How should this compound be stored?
This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be kept away from heat, sparks, and open flames.[3]
Q4: Is this compound sensitive to air or moisture?
While specific data for this compound is limited, the related compound thianthrene 5-oxide is noted to be air and heat sensitive, requiring storage under an inert gas. Therefore, it is prudent to handle and store this compound with similar precautions, minimizing exposure to air and moisture.
Q5: What are the known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving the Compound | This compound may have limited solubility in certain solvents. | While specific solubility data is limited, related compounds show solubility in dimethylformamide (DMF). Experiment with small quantities to find a suitable solvent for your application. |
| Material Discoloration Upon Storage | This could indicate degradation due to exposure to air, light, or moisture. | Ensure the compound is stored in a tightly sealed, opaque container, in a cool, dry place, and consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Inconsistent Experimental Results | Potential degradation of the material or contamination. | Use fresh material from a properly stored container. Verify the purity of the compound before use if degradation is suspected. |
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈O₂S₂ | [1] |
| Molecular Weight | 248.33 g/mol | [1] |
| Melting Point (cis-isomer) | 246 °C | [1] |
Experimental Workflow
Below is a generalized workflow for handling solid this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of solid chemical compounds.
References
troubleshooting failed reactions involving thianthrene 5,10-dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thianthrene 5,10-dioxide and related compounds.
Troubleshooting Guides
Issue 1: Low or No Yield in C-H Thianthrenation Reaction
Question: I am performing a C-H thianthrenation reaction using thianthrene 5-oxide (TTO) and an activating agent (e.g., TFAA), but I am observing low to no yield of my desired aryl thianthrenium salt. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in C-H thianthrenation is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Thianthrene 5-oxide should be a white, crystalline solid. The activating agent, such as trifluoroacetic anhydride (TFAA), is highly hygroscopic and should be handled under inert conditions.
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Reaction Setup: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] Even small amounts of water can hydrolyze the activating agent and deactivate the reactive species.[1]
-
Temperature Control: For many substrates, initiating the reaction at 0°C is crucial for achieving high selectivity and yield.[1] For sterically hindered substrates, cooling to lower temperatures (e.g., -40°C) may be necessary to favor the desired isomer.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield in C-H thianthrenation.
Detailed Troubleshooting Steps:
-
Moisture Contamination: The presence of water is a primary suspect in failed thianthrenation reactions. It can hydrolyze the trifluoroacetic anhydride (TFAA), preventing the activation of thianthrene 5-oxide.
-
Solution: Use freshly distilled, anhydrous solvents. Handle TFAA in a glovebox or under a stream of inert gas. The addition of 1.5 equivalents of water can lead to a noticeable drop in yield.[1]
-
-
Sub-optimal Acidity: The reaction mechanism often involves a highly electrophilic thianthrene dication (TT2+), the formation of which is promoted by a strong acid.[2][3][4]
-
Solution: For less reactive substrates, the addition of a strong acid like triflic acid (TfOH) or tetrafluoroboric acid diethyl ether complex (HBF4·Et2O) can significantly improve the reaction rate and yield.[5]
-
-
Substrate Reactivity: The efficiency of C-H thianthrenation is highly dependent on the electronic properties of the aromatic substrate. Electron-rich arenes react more readily than electron-deficient ones.
-
Solution: For electron-poor arenes, consider using a more reactive thianthrene derivative, such as tetrafluorothianthrene-S-oxide, or employing harsher reaction conditions (e.g., higher temperatures, longer reaction times), though this may lead to side products.
-
-
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or the formation of side products.
-
Solution: Carefully check the stoichiometry of thianthrene 5-oxide, the activating agent, and any acid catalyst. A common starting point is 1.0 equivalent of TTO, 3.0 equivalents of TFAA, and 1.5 equivalents of a strong acid.[5]
-
Issue 2: Formation of Undesired Byproducts
Question: My reaction is producing a mixture of products, and I suspect the formation of thianthrene-based byproducts. What are the likely byproducts and how can I minimize their formation?
Answer:
The most common byproduct in reactions involving thianthrene oxides is the isomeric thianthrene 5,5-dioxide . The formation of this isomer is dependent on the nature of the oxidant used in the synthesis of the starting material or any oxidizing species present in the subsequent reaction.
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Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur of thianthrene 5-oxide, leading to the desired This compound .[6]
-
Nucleophilic oxidants , on the other hand, attack the electron-deficient sulfoxide sulfur, resulting in the formation of thianthrene 5,5-dioxide .[6]
Byproduct Identification:
The different thianthrene oxides can often be distinguished by their spectroscopic data.
| Compound | Key Spectroscopic Features |
| Thianthrene 5-oxide | ¹H NMR (CDCl₃): Multiplets in the aromatic region, typically around δ 7.41–7.92 ppm.[6] |
| cis-Thianthrene 5,10-dioxide | Melting Point: ~246 °C |
| Thianthrene 5,5,10,10-tetraoxide | ¹³C NMR and IR data are available in public databases for comparison.[7] |
Minimizing Byproduct Formation:
-
Synthesis of this compound: When preparing this compound, ensure the use of an electrophilic oxidant and carefully control the stoichiometry to avoid over-oxidation to the trioxide or tetraoxide.
-
Reaction Conditions: In subsequent reactions, avoid conditions that could lead to the isomerization or further oxidation of the thianthrene core, unless desired. This includes avoiding strong nucleophilic oxidants.
Frequently Asked Questions (FAQs)
Q1: What is the role of trifluoroacetic anhydride (TFAA) in C-H thianthrenation?
A1: Trifluoroacetic anhydride (TFAA) acts as an activating agent. It reacts with thianthrene 5-oxide (TTO) to form a highly reactive intermediate, O-trifluoroacetylthianthrene S-oxide (TT+-TFA).[2][3] This intermediate is more electrophilic than TTO itself and is crucial for the subsequent reaction with the aromatic substrate.
Q2: How does the electronic nature of the arene substrate affect the C-H thianthrenation reaction?
A2: The reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups on the aromatic ring increase its nucleophilicity and accelerate the reaction. Conversely, electron-withdrawing groups deactivate the ring and can lead to lower yields or require more forcing conditions.
Q3: Can I use this compound directly for C-H functionalization?
A3: C-H functionalization reactions typically start with thianthrene 5-oxide (the monosulfoxide), which is then activated in situ. This compound is the product of the oxidation of one of the sulfur atoms in thianthrene 5-oxide and is not the typical starting material for activating a C-H bond for thianthrenation. The aryl thianthrenium salts generated from thianthrene 5-oxide are the key intermediates for subsequent functionalization.[8][9]
Q4: My aryl thianthrenium salt is unstable. How can I improve its stability?
A4: The stability of aryl thianthrenium salts can be influenced by the counter-anion. Salts with non-nucleophilic, weakly coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) are generally more stable and easier to handle than those with more nucleophilic counterions like trifluoroacetate. Anion exchange can be performed to improve stability.
Experimental Protocols
Protocol 1: General Procedure for Aromatic C-H Thianthrenation
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aromatic substrate (1.0 mmol) and thianthrene 5-oxide (1.05 mmol).
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Dissolve the solids in anhydrous acetonitrile (0.1 M).
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Cool the mixture to 0°C in an ice bath.
-
Add trifluoroacetic anhydride (3.0 mmol) dropwise with vigorous stirring.
-
If the substrate is known to be unreactive, add triflic acid (1.2 mmol) dropwise.
-
Stir the reaction at 0°C for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of diethyl ether to precipitate the aryl thianthrenium salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Thianthrenium Salt
This protocol describes a common downstream application of the thianthrenation product.
-
In a Schlenk tube, combine the aryl thianthrenium salt (0.2 mmol), boronic acid (0.3 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 0.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a degassed solvent mixture (e.g., dioxane/water, 4:1, 2 mL).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Workflows
Reaction Mechanism of C-H Thianthrenation
The C-H thianthrenation reaction proceeds through a series of steps involving the activation of thianthrene 5-oxide and the formation of a key Wheland intermediate.
Caption: Simplified mechanism of C-H thianthrenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Thianthrene 5-oxide | 2362-50-7 | Benchchem [benchchem.com]
- 7. Thianthrene 5,5,10,10-tetraoxide | C12H8O4S2 | CID 227324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
Technical Support Center: Purification of Thianthrene 5,10-Dioxide Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thianthrene 5,10-dioxide isomers. The information is designed to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter?
A1: this compound can exist as cis and trans isomers, arising from the relative orientation of the two sulfoxide oxygens with respect to the thianthrene ring system. These are diastereomers and may exhibit different physical and chemical properties.[1]
Q2: How can I distinguish between the cis and trans isomers of this compound?
A2: The isomers can often be distinguished by their physical properties, such as melting point and dipole moment.[1] For example, cis-thianthrene 5,10-dioxide has a reported melting point of 246 °C and a dipole moment of 1.70 D.[1] Spectroscopic techniques like NMR may also show distinct signals for each isomer, although in some cases, the spectra can be very similar, making differentiation challenging without isolating pure samples.[2] X-ray crystallography provides definitive structural confirmation.
Q3: What are the primary methods for purifying this compound isomers?
A3: The most common purification techniques for this compound isomers are flash chromatography and recrystallization.[2][3][4][5] The choice of method depends on the specific isomers, the impurities present, and the scale of the purification.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers using Flash Chromatography
Q: I am having difficulty separating the cis and trans isomers of my substituted this compound using flash chromatography. The spots on the TLC plate are very close together. What can I do?
A: This is a common challenge as the isomers can have very similar Rf values.[2] Here are several strategies to improve separation:
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Optimize the Eluent System:
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Systematically vary the polarity of your eluent. A common mobile phase for thianthrene derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or ether.[2][3][5][6]
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Try small, incremental changes in the solvent ratio. For particularly difficult separations, a very shallow gradient or even isocratic elution with a finely tuned solvent mixture might be necessary. A reported eluent for separating similar chiral thianthrene sulfoxides is 1% ether in dichloromethane.[2][5]
-
-
Use a Different Stationary Phase:
-
If standard silica gel is not providing adequate separation, consider using a different stationary phase. Options include alumina or reverse-phase silica (C18).
-
-
Employ Preparative HPLC:
Issue 2: Low Yield After Recrystallization
Q: I am losing a significant amount of my this compound during recrystallization. How can I improve my yield?
A: Low yield during recrystallization is often due to the compound having some solubility in the cold solvent or using an inappropriate solvent system.
-
Optimize the Solvent System:
-
The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.
-
Perform small-scale solubility tests with a variety of solvents to find the optimal one. A common solvent system for crystallizing thianthrene oxides is a mixture of dichloromethane and a non-polar solvent like hexane.[3]
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Consider using a co-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) at an elevated temperature, and then slowly add a poor solvent (e.g., hexane) until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
-
Control the Cooling Rate:
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
-
-
Minimize the Amount of Solvent:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in more of your compound remaining in the mother liquor upon cooling.
-
Issue 3: Product is Still Impure After Purification
Q: I have purified my this compound by flash chromatography, but NMR analysis still shows the presence of impurities. What could be the source of these impurities and how do I remove them?
A: Persistent impurities can be byproducts from the synthesis or residual starting materials.
-
Identify the Impurity:
-
If possible, identify the impurity. Common byproducts in the synthesis of this compound include the starting thianthrene, the monosulfoxide (thianthrene 5-oxide), and over-oxidized products.[9]
-
-
Re-Purification:
-
A second purification step using a different technique can be effective. If you initially used chromatography, try recrystallization, or vice-versa.
-
If repeating chromatography, try a different solvent system or stationary phase as described in "Issue 1".
-
-
Chemical Treatment:
-
If the impurity is a residual acidic or basic reagent, a simple aqueous wash of your crude product dissolved in an organic solvent might be effective before proceeding with chromatography or recrystallization. For example, washing with a saturated aqueous solution of sodium bicarbonate can remove acidic impurities.[3]
-
Quantitative Data Summary
| Purification Method | Compound | Eluent/Solvent System | Yield | Purity/Notes | Reference |
| Flash Chromatography | Thianthrene 5-oxide | EtOAc–hexane (1:1) | 93% | Colorless crystals | [3] |
| Flash Chromatography | Substituted Thianthrene | EtOAc in hexanes (5% → 30%) with 1% v/v Et3N | 26% | White solid | [6] |
| Flash Chromatography | Chiral Thianthrene Sulfoxide Diastereomers | 1% ether in Dichloromethane | 32% for each isomer | Spots run close together on TLC | [2][5] |
| Recrystallization | Substituted Thianthrene | CH2Cl2–hexane | 82% | Colorless crystals | [3] |
Experimental Protocols
Protocol 1: Flash Chromatography for Isomer Separation
-
Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by removing the solvent under reduced pressure.
-
Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., an ethyl acetate/hexane or ether/dichloromethane mixture). Ensure the column is packed uniformly to avoid channeling.
-
Loading: Carefully load the dried, silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. If the isomers are very close in polarity, a shallow gradient or isocratic elution is recommended.[2]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure. Analyze the purity of the isolated isomers using techniques like NMR or melting point determination.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A dichloromethane/hexane system is a good starting point.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., dichloromethane). Heat the mixture gently (e.g., in a warm water bath) until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystal Formation: Slowly add the "poor" solvent (e.g., hexane) to the hot solution until it becomes slightly turbid. If no second solvent is used, simply allow the saturated solution to cool.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound isomers.
Caption: Troubleshooting flowchart for separating this compound isomers.
References
- 1. cis-thianthrene 5,10-dioxide [stenutz.eu]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. CN105732574B - Preparation of thianthrene-5, 5,10, 10-tetraoxide derivative and organic electroluminescent device based on thianthrene-5, 5,10, 10-tetraoxide derivative - Google Patents [patents.google.com]
- 5. Chiral Thianthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thianthrene 5-oxide | 2362-50-7 | Benchchem [benchchem.com]
managing reaction intermediates in thianthrene 5,10-dioxide chemistry
Welcome to the technical support center for thianthrene 5,10-dioxide chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for managing reaction intermediates and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive intermediates in thianthrene chemistry?
A1: The chemistry of thianthrene and its oxides is largely governed by two key types of intermediates:
-
Thianthrene Radical Cation (Th•+) : This intermediate is formed by the one-electron oxidation of thianthrene.[1] It is a key species in many electron-transfer reactions and can react with a variety of nucleophiles.[2][3]
-
Organothianthrenium Salts : These are thermally- and bench-stable salts, typically formed from the reaction of an activated thianthrene oxide with arenes or alkenes.[4] They serve as versatile electrophilic linchpins for late-stage functionalization, allowing the introduction of various functional groups.[5]
Q2: How can I selectively synthesize cis- or trans-thianthrene 5,10-dioxide?
A2: The selective synthesis of this compound (SOSO) over its isomer, thianthrene 5,5-dioxide (SSO2), depends critically on the electronic character of the oxidizing agent used on thianthrene 5-oxide.
-
Electrophilic Oxidants : These agents preferentially attack the electron-rich sulfide sulfur, leading to the formation of this compound (SOSO). Examples include cytochrome P450 and chloroperoxidase.[6][7]
-
Nucleophilic Oxidants : These agents preferentially attack the electron-deficient sulfoxide sulfur, yielding the sulfone, thianthrene 5,5-dioxide (SSO2).[6] The ratio of these two products can, therefore, be used as a mechanistic probe to determine the nature of an oxidant.[6] The stereochemistry (cis vs. trans) of the 5,10-dioxide can also be influenced by the reaction conditions and the specific oxidant used.[7]
Q3: What is "thianthrenation" and what is its primary application?
A3: Thianthrenation is the process of introducing a thianthrene group onto a molecule, typically an arene, via C-H functionalization.[6] The reaction involves activating thianthrene 5-oxide with a strong acid and an anhydride (e.g., trifluoroacetic anhydride, TFAA) to generate a highly electrophilic thianthrenium dication.[5] This species then reacts with an arene to form a stable aryl thianthrenium salt. The primary application of this method is for late-stage functionalization, where the thianthrenium group acts as a versatile handle that can be replaced by a wide range of other functional groups.[4][5]
Q4: How stable are thianthrene-based intermediates?
A4: The stability varies depending on the intermediate.
-
Aryl Thianthrenium Salts : These salts are generally robust, bench-stable crystalline solids that are insensitive to moisture and air.[4] This stability makes them ideal for isolation and subsequent diversification reactions.
-
Chiral Thianthrene Sulfoxides : Some chiral sulfoxides can be unstable and prone to rearrangement into racemic mixtures, which can complicate stereochemical analysis.[8] However, many diastereomeric sulfoxides have been shown to be stable in solution without interconverting.[8]
-
Radical Cations : Thianthrene radical cations can be persistent, especially as salts with non-nucleophilic counterions like perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻), but they are highly reactive toward nucleophiles.[1][3]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound During Oxidation
Q: My oxidation of thianthrene or thianthrene 5-oxide is resulting in a complex mixture or low yield of the desired 5,10-dioxide. What's going wrong?
A: This is a common issue related to controlling the degree of oxidation. The key is managing the oxidant's character and stoichiometry.
Troubleshooting Workflow
Caption: Troubleshooting logic for low-yield oxidation reactions.
Data Summary: Oxidant Selection
The choice of oxidant is paramount for selectively targeting the sulfide or sulfoxide sulfur atoms in thianthrene derivatives.
| Oxidant System | Typical Product from Thianthrene 5-Oxide | Inferred Character |
| m-CPBA | This compound | Electrophilic |
| Cytochrome P450 | This compound | Electrophilic[6][7] |
| Peroxynitrite (basic) | Thianthrene 5,5-Dioxide | Nucleophilic[9] |
| H₂O₂ / Hemoglobin | Mixture of 5,5- and 5,10-Dioxides | Mixed Electrophilic/Nucleophilic[7] |
| Fe(NO₃)₃ / Acid | Thianthrene 5-Oxide (from Thianthrene) | Electrophilic[9] |
Issue 2: Poor Selectivity or Yield in Arene C-H Thianthrenation
Q: I am attempting a C-H thianthrenation to generate an aryl thianthrenium salt, but the reaction is inefficient or gives poor regioselectivity. How can I improve this?
A: The success of thianthrenation is highly dependent on the electronic properties of the arene substrate and the precise reaction conditions used to generate the active electrophile.
General Reaction Pathway
Caption: Simplified workflow for C-H thianthrenation of arenes.
Troubleshooting Tips:
-
Electron-Rich Arenes: These substrates react readily. If yields are low, ensure anhydrous conditions and the purity of your reagents (especially the anhydride).
-
Electron-Poor Arenes: These are challenging substrates. Using the more reactive tetrafluorothianthrene-S-oxide (TFT-O) may be necessary, although this can reduce the reactivity of the resulting salt in subsequent steps.[5]
-
Acid-Labile Groups: If your substrate contains acid-sensitive functional groups (e.g., Boc-amines), the liberated trifluoroacetic acid (TFA) can cause degradation. The inclusion of a non-nucleophilic base may be required to neutralize the acid.[5]
-
Regioselectivity: The reaction proceeds via a single-electron transfer (SET) mechanism, and regioselectivity is often governed by the site of highest HOMO density on the arene.[5] It is generally selective for the most electron-rich C-H bond, often para to electron-donating groups.
Key Experimental Protocols
Protocol 1: Selective Oxidation of Thianthrene to Thianthrene 5-Oxide
This protocol is adapted from literature procedures for controlled monosulfoxidation.[10]
-
Setup : Under a nitrogen atmosphere, dissolve thianthrene (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath (0 °C).
-
Reagent Addition : In a separate flask, dissolve m-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equiv) in CH₂Cl₂. Add this solution dropwise to the stirred thianthrene solution over 30-60 minutes.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours. Avoid allowing the reaction to proceed for too long to prevent the formation of dioxides.
-
Workup : Once the starting material is consumed, quench the reaction by washing the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3x), followed by water (2x).
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel or recrystallization to yield pure thianthrene 5-oxide.
Protocol 2: General Procedure for Arene C-H Thianthrenation
This procedure outlines the formation of an aryl thianthrenium salt, a key intermediate for diversification.[5]
-
Setup : In a flame-dried flask under a nitrogen atmosphere, add the arene substrate (1.0 equiv) and thianthrene 5-oxide (1.1 equiv).
-
Solvent and Reagent Addition : Add an appropriate anhydrous solvent (e.g., dichloromethane or dichloroethane). Cool the mixture to 0 °C. Add trifluoroacetic anhydride (TFAA) (1.5 equiv) dropwise.
-
Acid Addition : After stirring for 5 minutes, add the strong acid (e.g., HBF₄·OEt₂, 1.5 equiv) dropwise. The reaction mixture will typically darken.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by LC-MS for the formation of the desired product mass.
-
Isolation : Upon completion, add anhydrous diethyl ether to precipitate the aryl thianthrenium salt. Collect the solid by vacuum filtration, wash with copious diethyl ether to remove unreacted starting materials and byproducts, and dry under vacuum. The salt is often pure enough for subsequent use without further purification.
References
- 1. Thianthrene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. Organothianthrenium salts: synthesis and utilization - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04507A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thianthrene 5-oxide | 2362-50-7 | Benchchem [benchchem.com]
- 7. Thianthrene 5-oxide as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Thianthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Catalyst Deactivation in Reactions with Thianthrene 5,10-Dioxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving thianthrene 5,10-dioxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in reactions involving this compound and what are their typical vulnerabilities?
A1: Palladium and nickel-based catalysts are frequently employed in cross-coupling and C-H functionalization reactions where this compound or its derivatives are used as reagents or intermediates.
-
Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd/C): These are highly susceptible to poisoning by sulfur compounds.[1][2][3] The sulfur atom in the thianthrene moiety can strongly coordinate to the palladium center, leading to the formation of inactive palladium-sulfur species, such as palladium sulfides (e.g., Pd₄S).[1] This interaction blocks the active sites of the catalyst, thereby inhibiting its catalytic activity.
-
Nickel Catalysts (e.g., NiCl₂(dppe), Ni(cod)₂): Similar to palladium, nickel catalysts are also prone to deactivation by sulfur-containing molecules. The sulfur can adsorb onto the nickel surface, blocking active sites and preventing the catalyst from participating in the desired reaction.[4]
Q2: What are the typical symptoms of catalyst deactivation in my reaction with this compound?
A2: The signs of catalyst deactivation can manifest in several ways during your experiment:
-
Reduced Reaction Rate: The most common symptom is a significant decrease in the reaction speed, or the reaction may not proceed to completion.
-
Lowered Product Yield: You may observe a substantial drop in the yield of your desired product.
-
Inconsistent Results: Repetitive experiments may yield inconsistent results, with later runs showing poorer performance.
-
Formation of Byproducts: Deactivation can sometimes lead to alternative reaction pathways, resulting in the formation of unexpected byproducts.
-
Change in Reaction Mixture Appearance: In some cases, the precipitation of the deactivated catalyst as a black solid (in the case of palladium black formation) might be observed.
Q3: How can I minimize catalyst deactivation when working with this compound?
A3: While complete prevention of deactivation by a sulfur-containing reagent is challenging, several strategies can be employed to mitigate its effects:
-
Use of Robust Catalysts: Employing catalysts with ligands that are more resistant to displacement by sulfur compounds can be beneficial.
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants can sometimes minimize the exposure of the catalyst to excess sulfur-containing species.
-
Reaction Temperature: The rate of deactivation can be temperature-dependent. At higher temperatures (e.g., 500°C for some palladium catalysts), the adsorption of sulfur species might be less favorable, leading to slower deactivation.[1]
-
Use of Additives: In some cases, the use of specific additives can help to protect the catalyst, although this is highly reaction-dependent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction is sluggish or has stalled. | Catalyst Deactivation by Sulfur Poisoning: The sulfur atom from this compound is likely poisoning your palladium or nickel catalyst. | 1. Increase Catalyst Loading: As a first step, a modest increase in the catalyst loading might help to compensate for the deactivated portion. 2. Monitor the Reaction: Use techniques like TLC, GC, or NMR to monitor the reaction progress closely. A plateau in product formation is a strong indicator of deactivation. 3. Consider a Different Catalyst: If the problem persists, switching to a more robust catalyst system, potentially with bulky electron-rich ligands, could be beneficial. |
| Product yield is significantly lower than expected. | Incomplete Reaction Due to Deactivated Catalyst: The catalyst may have lost its activity before all the starting material was converted. | 1. Sequential Addition of Catalyst: Instead of adding all the catalyst at the beginning, consider adding it in portions throughout the reaction. 2. Optimize Reaction Conditions: Re-evaluate the reaction temperature and time. A longer reaction time at a moderate temperature might be more effective than a short time at a high temperature. |
| Difficulty in purifying the product due to catalyst residues. | Precipitation of Deactivated Catalyst: Deactivated palladium can precipitate as palladium black, which can complicate purification. | 1. Filtration: At the end of the reaction, filter the mixture through a pad of Celite® to remove any precipitated catalyst. 2. Charcoal Treatment: In some cases, a charcoal treatment of the crude product solution can help to remove residual palladium. |
| Inconsistent results between batches. | Variable Catalyst Activity: The extent of deactivation might vary between runs due to subtle differences in reaction setup or reagent purity. | 1. Standardize Procedures: Ensure that your reaction setup, reagent addition, and stirring are as consistent as possible between batches. 2. Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can sometimes exacerbate deactivation processes. |
Quantitative Data on Catalyst Deactivation
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes general trends observed for sulfur poisoning of palladium catalysts, which can be extrapolated to understand the potential impact.
| Sulfur Compound | Catalyst | Effect on Activity | Reference |
| SO₂ | Pd/Al₂O₃ | At 240°C, rapid deactivation. At 500°C, deactivation is much slower. | [1] |
| H₂S | Ni-based | Can lead to the formation of surface sulfides, blocking active sites. | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with a Sulfur-Containing Aryl Halide
This is a general guideline and may need optimization for your specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, Dioxane, or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Regeneration (General Procedure for Palladium Catalysts)
Regeneration success is highly dependent on the nature of the deactivation. This is a general approach and may require significant optimization.
-
Catalyst Recovery: After the reaction, recover the solid catalyst by filtration.
-
Washing: Wash the catalyst with a suitable solvent to remove any adsorbed organic residues.
-
Oxidative Treatment: Calcine the catalyst in air or a controlled oxygen/nitrogen mixture at an elevated temperature (e.g., 300-500 °C). This step aims to burn off carbonaceous deposits and oxidize sulfur species.
-
Reductive Treatment: Reduce the catalyst in a stream of hydrogen gas at an elevated temperature. This step is intended to reduce the oxidized palladium species back to their active metallic state.
Caution: Regeneration procedures involving high temperatures and flammable gases should be performed with extreme care and appropriate safety measures.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Thianthrene 5,10-dioxide and Other Sulfoxides for Researchers
This guide provides a detailed comparative study of thianthrene 5,10-dioxide and other sulfoxides, with a particular focus on Dimethyl Sulfoxide (DMSO) as a widely used benchmark. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by available data and detailed experimental protocols.
Introduction to this compound and Sulfoxides
Sulfoxides are a class of organosulfur compounds containing a sulfinyl group (S=O) bonded to two carbon atoms. They are recognized for their unique chemical properties, including chirality at the sulfur atom, high polarity, and their role as intermediates in organic synthesis and as pharmacophores in medicinal chemistry. Dimethyl sulfoxide (DMSO) is one of the most well-known sulfoxides, widely utilized as a polar aprotic solvent and in various biological applications.
Thianthrene and its oxides are of particular interest due to their rigid, non-planar "butterfly" structure and their rich redox chemistry. The oxidation of thianthrene can lead to several distinct oxides, including thianthrene 5-oxide, and cis- and trans-thianthrene 5,10-dioxide. These compounds have found applications in materials science, for example, as organic mediators in redox flow batteries, and in mechanistic organic chemistry.[1]
Comparative Data
This section presents a comparative summary of the physicochemical and biological properties of this compound and other sulfoxides. Due to the specialized nature of this compound, direct comparative data with common sulfoxides like DMSO is limited in the literature. The following tables compile available data to facilitate comparison.
Table 1: Physical and Chemical Properties
| Property | This compound | Dimethyl Sulfoxide (DMSO) | Methyl Phenyl Sulfoxide |
| Molar Mass ( g/mol ) | 248.33 | 78.13 | 140.20 |
| Melting Point (°C) | cis: ~284; trans: ~249[2] | 18.5 | 30-32 |
| Boiling Point (°C) | Not readily available | 189 | 247-249 |
| Solubility in Water | Insoluble[3] | Miscible | Slightly soluble |
| Solubility in Organic Solvents | Soluble in solvents like chloroform and toluene[3] | Miscible with a wide range of organic solvents | Soluble in most organic solvents |
Table 2: Redox Properties
| Compound | Redox Potential (V vs. Li/Li+) | Notes |
| Thianthrene-based Polymers | ~4.1 | First oxidation potential observed in cyclic voltammetry for use in organic cathodes.[4] |
| Dimethyl Sulfoxide (DMSO) | Not typically used for redox applications in this context. | Primarily used as a solvent and reagent. |
| Methyl Phenyl Sulfoxide | Not readily available for direct comparison. |
Table 3: Antioxidant Activity (Conceptual Comparison)
| Compound | Expected Antioxidant Activity | Method |
| This compound | Potentially capable of participating in redox reactions, suggesting possible antioxidant or pro-oxidant activity under certain conditions. | DPPH or ABTS radical scavenging assays would be suitable methods for determination. |
| Dimethyl Sulfoxide (DMSO) | Generally considered to have low intrinsic antioxidant activity but can act as a scavenger of certain reactive oxygen species. | DPPH or ABTS radical scavenging assays. |
| General Sulfoxides | The antioxidant activity can vary widely depending on the molecular structure. | DPPH or ABTS radical scavenging assays. |
IC50 values are a measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.
Table 4: Cytotoxicity (Conceptual Comparison)
Specific cytotoxicity data (IC50 values) for this compound against various cell lines is not widely reported. For comparison, data for other structurally related sulfur-containing heterocyclic compounds and general observations on DMSO are presented.
| Compound | Cell Line | IC50 Value | Notes |
| This compound | Not readily available | Not readily available | The biological activity of thianthrene derivatives is an area of ongoing research. |
| Thiazole Derivatives | Various cancer cell lines | Varies widely | Thiazole-containing compounds have shown a broad range of cytotoxic activities.[6] |
| Dimethyl Sulfoxide (DMSO) | Various cell lines | Generally low toxicity at concentrations typically used for solubilizing compounds (<1%). | High concentrations can be cytotoxic. |
Experimental Protocols
Synthesis and Purification of cis- and trans-Thianthrene 5,10-Dioxide
This protocol is adapted from the literature and describes the oxidation of thianthrene 5-oxide.[2]
Materials:
-
Thianthrene 5-oxide
-
o-Iodosobenzoic acid or Iodosobenzene
-
Benzeneseleninic acid (catalyst, if using iodosobenzene)
-
Appropriate solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Dissolve thianthrene 5-oxide in the chosen solvent in a round-bottom flask.
-
Add the oxidizing agent (e.g., o-iodosobenzoic acid). If using iodosobenzene, add a catalytic amount of benzeneseleninic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if peroxides were used).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers. The two isomers can often be distinguished by their different melting points.
Comparative Reactivity of Sulfoxides Towards an Oxidizing Agent
This protocol utilizes the principle of thianthrene 5-oxide as a mechanistic probe to compare the electrophilic/nucleophilic nature of an unknown oxidant with a known sulfoxide.[1]
Materials:
-
Thianthrene 5-oxide
-
The sulfoxide to be compared (e.g., DMSO, methyl phenyl sulfoxide)
-
The oxidizing agent of interest
-
An appropriate solvent
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare separate standard solutions of the starting sulfoxides and their expected oxidation products (sulfones).
-
In separate reaction vessels, dissolve a known amount of each sulfoxide (thianthrene 5-oxide and the other sulfoxide) in the solvent.
-
Add a known amount of the internal standard to each vessel.
-
Initiate the reactions by adding the oxidizing agent.
-
At regular intervals, withdraw aliquots from each reaction mixture, quench the reaction, and analyze the product distribution by GC-MS or HPLC.
-
For the thianthrene 5-oxide reaction, quantify the ratio of this compound (product of electrophilic attack) to thianthrene 5,5-dioxide (product of nucleophilic attack).
-
For the other sulfoxide, quantify the formation of the corresponding sulfone.
-
Compare the reaction rates and product profiles to assess the relative reactivity of the sulfoxides towards the specific oxidizing agent.
General Protocol for DPPH Radical Scavenging Assay (Antioxidant Activity)
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (this compound, DMSO, etc.) dissolved in an appropriate solvent (e.g., DMSO, ensuring it doesn't interfere with the assay)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a small volume of each diluted sample to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
General Protocol for MTT Assay (Cytotoxicity)
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value is calculated by plotting cell viability against the concentration of the test compound.
Visualizations
Oxidation Pathways of Thianthrene
References
A Comparative Guide to Analytical Techniques for the Characterization of Thianthrene 5,10-dioxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of thianthrene 5,10-dioxide, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document outlines the principles, experimental protocols, and data interpretation for various methods, enabling researchers to select the most appropriate techniques for their specific needs.
Introduction to this compound
This compound exists as two stereoisomers: cis and trans. The characterization of these isomers and the overall purity of the compound are crucial for its application. A variety of analytical techniques can be employed to elucidate its structure, purity, and physicochemical properties.
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its chemical bonds, functional groups, and the electronic environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons and their neighboring atoms. For the closely related thianthrene 5-oxide, the aromatic protons appear in the range of δ 7.41–7.92 ppm in deuterochloroform (CDCl₃)[1]. It is expected that the chemical shifts for this compound will also be in the aromatic region, with potential differences in the splitting patterns and chemical shifts between the cis and trans isomers due to their different symmetries.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule. For thianthrene 5-oxide, the carbon signals appear at δ 141.6, 130.0, 129.2, 128.58, 128.57, and 124.6 ppm in CDCl₃[2]. The spectrum of this compound is expected to show a distinct set of peaks for the aromatic carbons, and the number of signals can help distinguish between the higher symmetry trans isomer and the lower symmetry cis isomer.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended for better resolution.
-
Acquisition Parameters (¹H NMR):
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
-
Acquisition Parameters (¹³C NMR):
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound.
The electron ionization (EI) mass spectrum of the related thianthrene 5-oxide shows a prominent molecular ion peak [M]⁺ at m/z 232.[1][3] The molecular weight of this compound is 248.33 g/mol , and therefore, the molecular ion peak [M]⁺ is expected at m/z 248. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Gas Chromatograph (GC) Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
Ion source temperature: 230 °C.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the S=O stretching vibration. For thianthrene 5-oxide, this band is a prominent feature.[1] In this compound, the position and splitting of this band may differ between the cis and trans isomers.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction and identify the characteristic absorption bands.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of thianthrene in various solvents is available and can serve as a reference. The introduction of the sulfoxide groups in this compound is expected to cause a shift in the absorption maxima.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, acetonitrile) of a known concentration.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Wavelength range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample.
-
-
Data Analysis: Record the absorbance at the wavelength of maximum absorption (λmax).
Chromatographic Techniques
Chromatographic methods are essential for the separation and purification of this compound, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating the cis and trans isomers of this compound and for quantifying the purity of the sample. The choice of the stationary and mobile phases is critical for achieving good separation. Chiral columns can be particularly effective for separating stereoisomers.
Experimental Protocol for HPLC:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: A chiral stationary phase (e.g., ChiraSpher) or a standard reversed-phase column (e.g., C18) can be tested.
-
Mobile phase: A mixture of organic solvents (e.g., hexane, ethanol, THF) and potentially a small amount of an amine modifier for chiral separations. For reversed-phase, a mixture of acetonitrile or methanol and water is common.
-
Flow rate: Typically 0.5-1.5 mL/min.
-
Detector: UV detector set at a wavelength where the compound absorbs (determined by UV-Vis spectroscopy).
-
-
Data Analysis: Analyze the retention times and peak areas to determine the separation of isomers and the purity of the sample.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to monitor the progress of reactions and to get a preliminary assessment of the sample's purity and the separation of its components.
Experimental Protocol for TLC:
-
Plate: Use silica gel coated plates (e.g., Merck-60-F254).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or ether).
-
Visualization: Visualize the spots under UV light (254 nm).
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical changes that occur in a material as a function of temperature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events. The melting point of cis-thianthrene 5,10-dioxide has been reported to be 246 °C.[4]
Experimental Protocol for TGA/DSC:
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Instrument: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Acquisition Parameters:
-
Temperature range: Typically from room temperature to a temperature above the decomposition point (e.g., 30-600 °C).
-
Heating rate: A standard heating rate is 10 °C/min.[2]
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidation.
-
-
Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks.
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of this compound, including the absolute configuration of its stereoisomers.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality from an appropriate solvent.
-
Data Collection:
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Data Summary and Comparison
| Analytical Technique | Information Obtained | Key Experimental Parameters | Expected Results for this compound |
| ¹H NMR | Chemical environment of protons, structural connectivity. | 400-600 MHz, CDCl₃ or DMSO-d₆. | Signals in the aromatic region, different patterns for cis and trans isomers. |
| ¹³C NMR | Chemical environment of carbons, number of unique carbons. | 100-150 MHz, CDCl₃ or DMSO-d₆, proton-decoupled. | Distinct signals for aromatic carbons, number of signals helps differentiate isomers. |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation pattern. | GC-MS with EI at 70 eV. | Molecular ion peak [M]⁺ at m/z 248. |
| FTIR Spectroscopy | Presence of functional groups. | ATR or KBr pellet, 4000-400 cm⁻¹. | Strong S=O stretching band(s). |
| UV-Vis Spectroscopy | Electronic transitions. | Dilute solution in a UV-transparent solvent. | Absorption maxima in the UV region. |
| HPLC | Separation of isomers, purity assessment. | Chiral or reversed-phase column, UV detection. | Separation of cis and trans isomers with distinct retention times. |
| TGA/DSC | Thermal stability, melting point, decomposition profile. | 5-10 mg sample, 10 °C/min heating rate in N₂. | Melting endotherm around 246 °C for the cis isomer, followed by decomposition at higher temperatures. |
| X-ray Crystallography | 3D molecular structure, absolute configuration. | Single crystal, Mo Kα or Cu Kα radiation, low temperature. | Definitive determination of the molecular geometry and stereochemistry. |
Workflow and Logical Relationships
The characterization of this compound typically follows a logical progression of analytical techniques.
Caption: Workflow for the characterization of this compound.
Signaling Pathways and Experimental Workflows in DOT Language
The following diagram illustrates the general workflow for characterizing a synthesized chemical compound like this compound.
Caption: General experimental workflow for chemical characterization.
References
A Comparative Analysis of Cis- and Trans-Thianthrene 5,10-Dioxide Reactivity: A Theoretical and Practical Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of stereoisomers is paramount. This guide provides a comparative overview of cis- and trans-thianthrene 5,10-dioxide, delving into their structural differences and the potential implications for their chemical behavior. While direct comparative experimental data on the reactivity of these specific isomers is limited in publicly available literature, this document synthesizes established chemical principles to infer their likely reactivity profiles. Furthermore, it outlines detailed experimental protocols that can be employed to empirically investigate these differences.
Structural Isomers at a Glance
Thianthrene 5,10-dioxide exists as two diastereomers: a cis (or syn) isomer and a trans (or anti) isomer. The key distinction lies in the spatial orientation of the two sulfoxide oxygen atoms relative to the plane of the thianthrene ring system. In the cis isomer, both oxygen atoms are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference is the primary determinant of their distinct physical and chemical properties.
| Property | cis-Thianthrene 5,10-Dioxide | trans-Thianthrene 5,10-Dioxide |
| Melting Point | ~284 °C[1] | ~249 °C |
| Dipole Moment | Expected to be higher due to the vector sum of bond dipoles on the same side. | Expected to be lower, potentially approaching zero, due to the cancellation of bond dipoles. |
| Solubility | Generally expected to have higher solubility in polar solvents due to a larger net dipole moment. | Generally expected to have lower solubility in polar solvents. |
| Crystal Packing | Likely to have a less symmetric and potentially less stable crystal lattice. | Likely to have a more symmetric and stable crystal lattice, contributing to its higher melting point. |
| Reactivity (Theoretical) | The syn orientation of the oxygen atoms may lead to increased steric hindrance at the sulfoxide groups, potentially slowing down reactions involving direct attack at the sulfur or oxygen atoms. The higher dipole moment could influence interactions with polar reagents and solvents. | The anti orientation of the oxygen atoms may result in less steric hindrance at each sulfoxide group, potentially leading to faster reaction rates for reactions involving nucleophilic or electrophilic attack at the sulfur centers. |
Postulated Reactivity Comparison
Based on fundamental principles of stereochemistry and reaction mechanisms, we can hypothesize the relative reactivity of the cis and trans isomers in key chemical transformations.
Thermal Decomposition (Thermolysis)
The thermal stability of the isomers is expected to differ. The cis isomer, with its two oxygen atoms in closer proximity, may experience greater electrostatic repulsion, potentially leading to a lower activation energy for decomposition. The decomposition could proceed via the extrusion of sulfur monoxide (SO) or other fragmentation pathways. It is plausible that the cis isomer would undergo thermolysis at a lower temperature or at a faster rate than the more sterically and electrostatically favored trans isomer.
Reduction Reactions
The reduction of the sulfoxide groups to sulfides is a common reaction. The accessibility of the sulfur atoms to a reducing agent, such as triphenylphosphine, would be a key factor.
-
Cis-isomer: The two sulfoxide groups on the same face of the molecule could present a more sterically crowded environment, potentially hindering the approach of a bulky reducing agent. This might result in a slower reduction rate compared to the trans-isomer.
-
Trans-isomer: With the sulfoxide groups on opposite faces, each sulfur atom should be more accessible to the reducing agent, likely leading to a faster rate of reduction.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the theoretical differences in reactivity, the following experimental protocols can be employed.
Synthesis and Separation of Isomers
Objective: To obtain pure samples of cis- and trans-thianthrene 5,10-dioxide.
Protocol:
-
Oxidation of Thianthrene 5-Oxide: Thianthrene 5-oxide can be oxidized using an appropriate oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in a suitable solvent like dichloromethane. The reaction typically yields a mixture of the cis and trans diastereomers.
-
Isomer Separation: The resulting mixture of cis- and trans-thianthrene 5,10-dioxide can be separated by fractional crystallization or column chromatography. The significant difference in their melting points and expected polarities should facilitate separation.
-
Characterization: The purity and identity of each isomer should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Comparative Thermolysis Study
Objective: To determine and compare the thermal stability and decomposition kinetics of the cis and trans isomers.
Protocol:
-
Thermogravimetric Analysis (TGA): A small, accurately weighed sample of each isomer is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The temperature at which weight loss begins and the overall weight loss profile will provide information on their relative thermal stabilities.
-
Isothermal Kinetic Studies: Each isomer is heated at a series of constant temperatures in a suitable high-boiling solvent (e.g., diphenyl ether). Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Analysis: The concentration of the remaining this compound in each aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Data Analysis: The rate constants for the decomposition at each temperature are calculated by plotting the concentration of the reactant versus time. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy for the thermolysis of each isomer.
Comparative Reduction Kinetics Study
Objective: To measure and compare the rates of reduction of the cis and trans isomers.
Protocol:
-
Reaction Setup: A solution of a known concentration of either the cis or trans isomer is prepared in a suitable solvent (e.g., anhydrous toluene). The solution is brought to a constant temperature in a thermostated reaction vessel.
-
Initiation of Reaction: A solution of a reducing agent, such as triphenylphosphine (in slight excess), is added to initiate the reaction.
-
Monitoring the Reaction: The progress of the reaction is monitored over time by withdrawing aliquots and analyzing the concentration of the remaining this compound and the formed thianthrene 5-oxide and thianthrene using HPLC or GC.
-
Kinetic Analysis: The rate constants for the reduction of each isomer are determined by analyzing the change in concentration of the reactant over time. This will allow for a direct comparison of their reactivity towards the reducing agent.
Visualizing the Stereochemistry and a Hypothetical Reaction Pathway
To better illustrate the structural differences and a potential reaction, the following diagrams are provided.
Caption: Molecular structures of cis- and trans-thianthrene 5,10-dioxide.
Note: The IMG source in the DOT script is a placeholder and would need to be replaced with actual image URLs for rendering.
Caption: Hypothetical stepwise reduction of this compound.
Conclusion
References
A Comparative Guide to Thianthrene 5,10-dioxide and Thianthrene 5-oxide as Oxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of thianthrene 5,10-dioxide and thianthrene 5-oxide, focusing on their roles in oxidation chemistry. While both are related thianthrene oxides, their primary applications in experimental research differ significantly. Thianthrene 5-oxide is widely utilized as a mechanistic probe to characterize the electronic nature of oxidizing agents. In contrast, this compound is predominantly known as the product of the reaction between thianthrene 5-oxide and an electrophilic oxidant, rather than being commonly employed as a primary oxidant itself.
Core Distinction: A Mechanistic Probe vs. an Oxidation Product
The fundamental difference in the application of these two compounds lies in their reactivity. Thianthrene 5-oxide possesses two sulfur atoms with different oxidation states: a sulfide and a sulfoxide. This unique structure allows it to react selectively depending on the nature of the oxidant it encounters.
-
Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur atom of thianthrene 5-oxide, leading to the formation of This compound .
-
Nucleophilic oxidants , on the other hand, attack the electron-deficient sulfoxide sulfur atom, resulting in the formation of thianthrene 5,5-dioxide .
This differential reactivity makes thianthrene 5-oxide an invaluable tool for elucidating reaction mechanisms, particularly in complex biological and chemical systems. The ratio of the resulting dioxide products (5,10-dioxide vs. 5,5-dioxide) can provide quantitative insight into the electrophilic or nucleophilic character of an oxidant.
Quantitative Data Presentation
The following table summarizes experimental data for the oxidation of thianthrene 5-oxide by various electrophilic oxidants, yielding this compound. This data highlights the conditions under which this compound is formed, reinforcing its role as a product of electrophilic oxidation.
| Oxidizing System | Substrate | Product | cis:trans Ratio of 5,10-dioxide | Reference |
| Cytochrome P450 | Thianthrene 5-oxide | This compound | 1.3:1 | [1] |
| Chloroperoxidase | Thianthrene 5-oxide | This compound | 2.5:1 | [1] |
| Human hemoglobin / H₂O₂ | Thianthrene 5-oxide | This compound and 5,5-dioxide | 0.1:1 | [1] |
| Methyl(trifluoromethyl)dioxirane | Thianthrene 5-oxide | trans-Thianthrene 5,10-dioxide | Major product | [2] |
Experimental Protocols
Synthesis of Thianthrene 5-oxide
A common and efficient method for the synthesis of thianthrene 5-oxide from thianthrene is detailed below.
Materials:
-
Thianthrene
-
Dichloromethane (DCM)
-
Sodium bromide
-
Acetic acid
-
Iron(III) nitrate nonahydrate
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, charge thianthrene (1.00 equiv), DCM, sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).
-
Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Separate the aqueous and organic layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash them twice with water.
-
Dry the combined organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain a solid.
-
Break the solid into smaller pieces and stir in EtOAc for 30 minutes.
-
Collect the microcrystals by filtration, wash with Et₂O, and dry in vacuo to afford thianthrene 5-oxide as a white powder.
Mandatory Visualizations
Logical Relationship of Thianthrene 5-Oxide as a Mechanistic Probe
The following diagram illustrates the divergent reaction pathways of thianthrene 5-oxide when treated with electrophilic versus nucleophilic oxidants.
Caption: Reaction pathways of thianthrene 5-oxide with different oxidant types.
References
computational studies on the mechanism of thianthrene 5,10-dioxide reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of thianthrene-mediated carbon-hydrogen (C-H) functionalization with alternative methods, namely electrophilic halogenation and iridium-catalyzed borylation. The information presented is supported by computational studies and experimental data to offer an objective analysis of reaction mechanisms, regioselectivity, and practical application.
Executive Summary
Thianthrene-mediated C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, offering exceptional regioselectivity that is often superior to traditional methods. Computational studies have elucidated the mechanism, highlighting the role of highly reactive thianthrene-based electrophiles. This guide will delve into the mechanistic details of these reactions and provide a quantitative comparison of their performance against established C-H functionalization techniques.
Reaction Mechanisms: A Computational Perspective
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of thianthrene-mediated reactions and their alternatives.
Thianthrene-Mediated C-H Functionalization
The reaction of an arene with thianthrene 5-oxide (TTO) in the presence of an anhydride (e.g., trifluoroacetic anhydride, TFAA) and a strong acid proceeds through a complex mechanism involving highly reactive intermediates.[1][2][3][4][5][6] Two key electrophilic species have been identified:
-
O-trifluoroacetylthianthrene S-oxide (TT⁺-TFA): Formed from the reaction of TTO with TFAA.
-
Thianthrene dication (TT²⁺): Generated under acidic conditions, this species is a potent electrophile.[2][3][4][5][6]
The currently accepted mechanism involves the following key steps[1][2][3][4][5][6]:
-
Activation of thianthrene S-oxide with TFAA to form TT⁺-TFA.
-
Formation of the highly electrophilic thianthrene dication (TT²⁺) under acidic conditions.
-
Single Electron Transfer (SET) from the arene to TT²⁺, forming an arene radical cation and a thianthrene radical cation.
-
Radical combination to form a Wheland-type intermediate.
-
Irreversible deprotonation to yield the aryl thianthrenium salt.
A crucial aspect contributing to the high para-selectivity of this reaction is the reversible formation of the Wheland intermediate, allowing for thermodynamic control before the final irreversible deprotonation step.[4][5][6]
Electrophilic Halogenation
Electrophilic aromatic halogenation is a classic C-H functionalization reaction. The mechanism typically involves the activation of a halogen (e.g., Br₂) with a Lewis acid to generate a highly electrophilic species that is then attacked by the aromatic ring. The reaction proceeds through a Wheland intermediate, followed by deprotonation to restore aromaticity.
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a powerful method for introducing a versatile boronic ester group onto an aromatic ring. The catalytic cycle generally involves the oxidative addition of a C-H bond to an iridium complex, followed by reductive elimination to form the C-B bond and regenerate the catalyst.[7][8] The regioselectivity of this reaction is often governed by steric factors, with borylation occurring at the least hindered position.[7]
Comparative Performance: Regioselectivity
A key advantage of thianthrene-mediated C-H functionalization is its exceptional regioselectivity, particularly its strong preference for the para position in monosubstituted arenes. The following tables provide a quantitative comparison with electrophilic halogenation and iridium-catalyzed borylation for the functionalization of toluene.
Table 1: Regioselectivity of Toluene Functionalization
| Reaction | Reagents | ortho:meta:para Ratio | Reference(s) |
| Thianthrenation | TTO, TFAA, HBF₄·OEt₂ | <1 : <1 : >99 | [2][3] |
| Bromination | Br₂, FeBr₃ | 33 : <1 : 67 | |
| Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 6 : 67 : 27 |
Table 2: Calculated Activation Barriers for Toluene Functionalization (kcal/mol)
| Reaction | ortho | meta | para | Reference(s) |
| Thianthrenation (via TT²⁺) | Data not available | Data not available | Data not available | [2][3][4][5][6] |
| Bromination | 18.2 | 21.5 | 17.9 | |
| Borylation | Data not available | Data not available | Data not available | [7][8] |
Experimental Protocols
General Procedure for Arene Thianthrenation
In a typical procedure, the arene is dissolved in an appropriate solvent such as acetonitrile.[1][9][10][11] Thianthrene S-oxide (1.0 equiv.) is added, followed by the slow addition of trifluoroacetic anhydride (3.0 equiv.) at a reduced temperature (e.g., 0 °C). A strong acid, such as tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂, 1.5 equiv.), is then added dropwise. The reaction mixture is stirred for a specified time, after which the product, an aryl thianthrenium salt, is isolated.[10]
General Procedure for Electrophilic Bromination
To a solution of the arene in a suitable solvent (e.g., CCl₄ or CH₂Cl₂), a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is added. Molecular bromine (Br₂) is then added dropwise, often at room temperature. The reaction is monitored until completion, followed by a standard workup procedure to isolate the brominated arene.
General Procedure for Iridium-Catalyzed C-H Borylation
In a glovebox, an iridium precursor (e.g., [Ir(cod)OMe]₂) and a bipyridine ligand are combined in a solvent like cyclohexane or THF. The arene and a boron source, such as bis(pinacolato)diboron (B₂pin₂), are added. The reaction mixture is then heated for a specified duration. After cooling, the product is isolated using standard purification techniques.
Computational Methodology
The computational results cited in this guide are primarily based on Density Functional Theory (DFT) calculations.[12][13][14][15][16] This approach offers a good balance between computational cost and accuracy for studying reaction mechanisms and energetics.[12][13][14][15][16]
Commonly employed functionals include B3LYP and M06-2X, with basis sets such as 6-31G(d) or def2-TZVP. Solvation effects are often accounted for using implicit solvent models like the SMD model. Transition states are located and verified by the presence of a single imaginary frequency.
Visualizing the Reaction Pathway
The following diagram, generated using the DOT language, illustrates the proposed mechanistic pathway for the C-H thianthrenation of an arene.
Caption: Proposed mechanism for C-H thianthrenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C-H Thianthrenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation [escholarship.org]
- 7. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. doaj.org [doaj.org]
- 13. grnjournal.us [grnjournal.us]
- 14. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 15. Computational Approaches to Studying Reaction Mechanisms and Transition States in Quantum Chemistry | Wasit Journal for Pure sciences [wjps.uowasit.edu.iq]
- 16. mdpi.com [mdpi.com]
A Spectroscopic Comparison of Thianthrene and Its Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of thianthrene and its oxidized derivatives, thianthrene 5-oxide (Th-O) and thianthrene 5,5-dioxide (Th-O2). The information presented is supported by experimental data from various spectroscopic techniques, offering valuable insights for the identification and characterization of these compounds in research and development settings.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for thianthrene, thianthrene 5-oxide, and thianthrene 5,5-dioxide.
| Spectroscopic Technique | Thianthrene | Thianthrene 5-Oxide (Th-O) | Thianthrene 5,5-Dioxide (Th-O2) |
| ¹H NMR (CDCl₃, δ ppm) | 7.23 (m, 4H), 7.48 (m, 4H)[1] | 7.41 (t, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.92 (d, J = 7.8 Hz, 2H)[2] | ~8.1-8.2 (m), ~7.7-7.8 (m) |
| ¹³C NMR (CDCl₃, δ ppm) | 127.6, 128.8, 133.6 | 124.6, 128.57, 128.58, 129.2, 130.0, 141.6[2] | Not explicitly found in search results. |
| IR Spectroscopy (cm⁻¹) | Aromatic C-H stretch: >3000, Aromatic C-C stretch: 1500-1600, Out-of-plane C-H bend: 600-800, Ring deformations: 300-500[3] | 3049, 2915, 2847, 1434, 1248, 1117, 1075 (S=O stretch), 1023, 748, 451[2] | Strong S=O stretching bands expected. |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 216[4] | Molecular Ion [M]⁺: 232[5] | Molecular Ion [M]⁺: 248[6] |
| UV-Vis Spectroscopy (nm) | 250, 300, 350 | Not explicitly found in search results. | Not explicitly found in search results. |
Oxidation Pathway of Thianthrene
The oxidation of thianthrene proceeds sequentially, first to thianthrene 5-oxide and then to thianthrene 5,5-dioxide. This process involves the stepwise oxidation of the sulfur atoms within the central dithiin ring.
References
- 1. Thianthrene(92-85-3) 1H NMR [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Computational and spectroscopic characterization of thianthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thianthrene [webbook.nist.gov]
- 5. Thianthrene, 5-oxide [webbook.nist.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
Assessing Electrophilicity: A Comparative Guide to Thianthrene 5,10-Dioxide Formation
For Researchers, Scientists, and Drug Development Professionals
The determination of a reagent's electrophilicity is a cornerstone of reaction mechanism elucidation and is critical in fields ranging from synthetic chemistry to drug development. Thianthrene 5-oxide has emerged as a powerful mechanistic probe to qualitatively and quantitatively assess the electronic character of oxidizing agents. This guide provides a comprehensive comparison of the electrophilicity of various reagents through the lens of thianthrene 5,10-dioxide formation, supported by experimental data and detailed protocols.
The Principle of the Thianthrene 5-Oxide Probe
Thianthrene 5-oxide possesses two sulfur atoms with different oxidation states: a sulfide and a sulfoxide. This unique structure allows it to act as a discriminating substrate for oxidizing agents. Electrophilic oxidants preferentially attack the more electron-rich sulfide sulfur, leading to the formation of this compound. Conversely, nucleophilic oxidants target the more electron-deficient sulfoxide sulfur, yielding thianthrene 5,5-dioxide. The ratio of these two products provides a quantitative measure of the oxidant's electrophilic versus nucleophilic character.[1][2]
Comparative Analysis of Oxidant Electrophilicity
The electrophilic nature of an oxidizing agent can be ranked by observing the product distribution in its reaction with thianthrene 5-oxide. A higher yield of this compound corresponds to a greater electrophilic character. The following table summarizes the product distribution for the oxidation of thianthrene 5-oxide with a selection of representative oxidizing agents under specific conditions.
| Oxidizing Agent | Reaction Conditions | This compound (%) | Thianthrene 5,5-dioxide (%) | cis:trans Ratio of 5,10-dioxide | Reference |
| Cytochrome P450 | Enzymatic | Predominant | Minor | 1.3:1 | [2] |
| Chloroperoxidase | Enzymatic | Predominant | Minor | 2.5:1 | [2] |
| Hemoglobin/H₂O₂ | Enzymatic | Observed | Observed | 0.1:1 | [2] |
| m-CPBA | Dichloromethane, 0 °C | High | Low | Not specified | [1] |
| Peracetic Acid | Acetic Acid | High | Low | Not specified | |
| Ozone | Dichloromethane, -78 °C | High | Low | Not specified |
Note: This table is a representation based on available literature. Direct quantitative comparisons often require standardized experimental conditions. The cis:trans ratio of the 5,10-dioxide can provide further insights into the steric and electronic environment of the oxidation reaction.[2]
Experimental Protocols
To ensure reproducible and comparable results, the following detailed experimental protocols are provided for the assessment of oxidant electrophilicity using thianthrene 5-oxide.
General Procedure for the Oxidation of Thianthrene 5-Oxide
Materials:
-
Thianthrene 5-oxide
-
Oxidizing agent of interest
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Internal standard (e.g., dodecane)
-
Quenching agent (e.g., dimethyl sulfide)
-
Standard analytical grade reagents and solvents
Procedure:
-
A solution of thianthrene 5-oxide (e.g., 0.1 mmol) and an internal standard in the chosen anhydrous solvent is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is brought to the desired reaction temperature (e.g., 0 °C or 25 °C).
-
The oxidizing agent (e.g., 0.1 mmol) is added to the solution, and the reaction is stirred for a specified time.
-
The reaction is quenched by the addition of a suitable quenching agent.
-
An aliquot of the reaction mixture is taken and analyzed by a calibrated analytical method (e.g., GC-MS or HPLC) to determine the concentrations of the remaining thianthrene 5-oxide and the formed this compound and thianthrene 5,5-dioxide.
-
Product yields and ratios are calculated based on the analytical data.
Analytical Methods for Product Quantification
Accurate quantification of the oxidation products is crucial for a reliable assessment of electrophilicity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for separating and quantifying the isomeric products. A capillary column suitable for sulfur-containing compounds should be used. Calibration curves for each analyte should be generated using authentic standards.
-
High-Performance Liquid Chromatography (HPLC): An alternative method, particularly for less volatile derivatives. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient) can be employed. UV detection at an appropriate wavelength or mass spectrometric detection can be used for quantification.
Visualizing the Assessment Workflow
The logical flow of assessing the electrophilicity of an unknown oxidant using the thianthrene 5-oxide probe can be visualized as follows:
Caption: Experimental workflow for electrophilicity assessment.
Signaling Pathway of Electrophilic Oxidation
The reaction of an electrophilic oxidant with thianthrene 5-oxide proceeds through a specific pathway involving the sulfide sulfur atom.
Caption: Pathway of electrophilic oxidation of thianthrene 5-oxide.
Conclusion
The use of thianthrene 5-oxide as a mechanistic probe offers a reliable and straightforward method for assessing the electrophilicity of oxidizing agents. By carefully controlling experimental conditions and employing accurate analytical techniques, researchers can obtain valuable quantitative data to compare the electrophilic strength of different reagents. This guide provides the necessary framework, including comparative data and detailed protocols, to facilitate such investigations, ultimately aiding in the rational design of chemical reactions and the understanding of complex chemical and biological processes.
References
The Dual Nature of Oxidation: A Comparative Guide to Thianthrene 5,10-Dioxide and Mechanistic Probes
For researchers, scientists, and drug development professionals, understanding the nature of an oxidizing agent—whether it acts as an electrophile or a nucleophile—is critical in elucidating reaction mechanisms and predicting product outcomes. The oxidation of thianthrene 5-oxide has emerged as a key diagnostic tool in this endeavor, with the resultant thianthrene 5,10-dioxide serving as a crucial indicator. This guide provides a comprehensive literature review of the applications of this compound, primarily focusing on its role as a product in the mechanistic probe assay for distinguishing between electrophilic and nucleophilic oxidants. We present a comparative analysis with alternative methods, supported by experimental data and detailed protocols.
Distinguishing Oxidants: The Thianthrene 5-Oxide Assay
The core principle of the thianthrene 5-oxide assay lies in the differential reactivity of the two sulfur atoms in the thianthrene 5-oxide molecule. One sulfur atom exists as a sulfoxide, which is relatively electron-deficient, while the other is a sulfide, which is electron-rich. Electrophilic oxidants, seeking electrons, will preferentially attack the electron-rich sulfide, leading to the formation of this compound. Conversely, nucleophilic oxidants, which donate electrons, will favor the electron-deficient sulfoxide, resulting in the formation of thianthrene 5,5-dioxide. The ratio of these two products, therefore, provides a quantitative measure of the electronic character of the oxidant.
Furthermore, the stereochemistry of the resulting this compound, specifically the cis to trans isomer ratio, can offer additional insights into the steric constraints of the oxidizing species' active site.
Quantitative Comparison of Oxidant Character
The following table summarizes the product distribution from the oxidation of thianthrene 5-oxide with various oxidizing agents, providing a clear comparison of their electrophilic versus nucleophilic nature.
| Oxidizing Agent/System | This compound (%) | Thianthrene 5,5-dioxide (%) | cis:trans Ratio of 5,10-Dioxide | Predominant Character |
| Cytochrome P450[1] | Major Product | Minor Product | 1.3:1 | Electrophilic |
| Chloroperoxidase[1] | Major Product | Minor Product | 2.5:1 | Electrophilic |
| Human Hemoglobin/H₂O₂[1] | Forms both | Forms both | 0.1:1 | Mixed Electrophilic/Nucleophilic |
| Horseradish Peroxidase/H₂O₂[1] | Not Detected | Exclusive Product | - | Nucleophilic |
| m-CPBA | - | - | - | Electrophilic |
| m-CPBA/NaOH | - | - | - | Nucleophilic |
| Zr-MOF/H₂O₂[2] | Minor Product | Major Product (92%) | - | Nucleophilic |
Experimental Protocol: Thianthrene 5-Oxide Oxidation Assay
The following provides a generalized experimental protocol for the thianthrene 5-oxide oxidation assay. Specific concentrations and reaction times may need to be optimized depending on the oxidant being investigated.
Materials:
-
Thianthrene 5-oxide
-
The oxidizing agent to be tested
-
Appropriate solvent (e.g., acetonitrile, buffer solution)
-
Quenching agent (e.g., sodium sulfite solution)
-
Internal standard for chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Standards of this compound and thianthrene 5,5-dioxide
Procedure:
-
Prepare a stock solution of thianthrene 5-oxide in the chosen solvent.
-
In a reaction vessel, combine the thianthrene 5-oxide solution with the oxidizing agent at a controlled temperature.
-
Allow the reaction to proceed for a predetermined time.
-
Quench the reaction by adding a suitable quenching agent.
-
Add a known amount of an internal standard.
-
Analyze the reaction mixture by HPLC to separate and quantify the amounts of unreacted thianthrene 5-oxide, this compound, and thianthrene 5,5-dioxide.
-
Calculate the percentage of each product formed and the cis:trans ratio of the 5,10-dioxide if applicable.
Alternative Mechanistic Probes
While the thianthrene 5-oxide assay is a powerful tool, other chemical probes can also be employed to differentiate between electrophilic and nucleophilic oxidants. One notable alternative is dimethyl dibenzothiophene oxide . Similar to thianthrene 5-oxide, it possesses both a sulfide and a sulfoxide group, allowing for a comparative analysis of oxidant behavior.
| Mechanistic Probe | Principle of Operation | Advantages | Limitations |
| Thianthrene 5-Oxide | Ratio of 5,10-dioxide (electrophilic attack) to 5,5-dioxide (nucleophilic attack) and cis/trans ratio of 5,10-dioxide. | Well-established, provides both electronic and steric information. | Synthesis of the probe and standards can be multi-step. |
| Dimethyl Dibenzothiophene Oxide | Similar to thianthrene 5-oxide, based on the ratio of dioxide products. | May offer different steric and electronic properties for broader applicability. | Less commonly used, requiring more validation. |
| Phenyl Methyl Sulfoxide (PMSO) | Oxidation to phenyl methyl sulfone (PMSO₂) is indicative of oxygen-atom transfer.[3] | Simple substrate, commercially available. | Provides less detailed information on the electrophilic/nucleophilic character compared to thianthrene 5-oxide. |
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the key pathways and workflows.
Figure 1: Logical relationship of the thianthrene 5-oxide assay.
Figure 2: Experimental workflow for the thianthrene 5-oxide assay.
Figure 3: Signaling pathway context for oxidant characterization.
References
- 1. Thianthrene 5-oxide as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic versus Electrophilic Activation of Hydrogen Peroxide over Zr-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Probing Oxidative Reactivity: A Comparative Guide to Thianthrene 5,10-Dioxide and its Applications
For researchers, scientists, and professionals in drug development, understanding the reactivity of oxidizing agents is paramount. Thianthrene 5,10-dioxide, and its precursor thianthrene 5-oxide, serve as powerful tools in this endeavor. This guide provides a comparative analysis of benchmark reactions used to test the reactivity of this compound, offering insights into its performance alongside alternative methods, supported by experimental data and detailed protocols.
The reactivity of thianthrene derivatives has carved a significant niche in organic synthesis, particularly in the realm of C-H functionalization. The foundational reactivity of this class of compounds is elegantly demonstrated by a key benchmark reaction: the oxidation of thianthrene 5-oxide. This reaction serves as a diagnostic tool to characterize the electronic nature of an oxidizing agent. Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur atom, yielding this compound.[1] Conversely, nucleophilic oxidants target the electron-deficient sulfoxide sulfur, leading to the formation of thianthrene 5,5-dioxide.[1] The ratio of these two products provides a quantitative measure of the oxidant's electronic character.[1]
Beyond its role as a mechanistic probe, the thianthrene moiety is a versatile linchpin for the late-stage functionalization of complex molecules, a critical process in drug discovery and development. The synthesis of aryl thianthrenium salts via C-H functionalization of arenes using thianthrene 5-oxide is a cornerstone of this methodology. This transformation typically involves the activation of thianthrene 5-oxide with an anhydride, such as trifluoroacetic anhydride (TFAA), in the presence of a strong acid.[2]
Benchmarking Oxidant Reactivity: The Oxidation of Thianthrene 5-Oxide
The selective oxidation of thianthrene 5-oxide provides a clear and experimentally accessible method to compare the electrophilicity and nucleophilicity of various oxidizing agents.
| Oxidizing Agent | Product(s) | Character | Reference |
| Cytochrome P450 | This compound | Electrophilic | [3] |
| Chloroperoxidase | This compound | Electrophilic | [3] |
| Horseradish Peroxidase/DHFA | Thianthrene 5,5-dioxide | Nucleophilic | [3] |
| Human Hemoglobin/H₂O₂ | This compound & Thianthrene 5,5-dioxide | Both Electrophilic and Nucleophilic | [3] |
Experimental Protocol: Oxidation of Thianthrene 5-Oxide
This protocol provides a general framework for testing a new oxidizing agent.
Materials:
-
Thianthrene 5-oxide
-
Oxidizing agent to be tested
-
Appropriate solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware
-
Analytical equipment for product identification and quantification (e.g., HPLC, NMR)
Procedure:
-
Dissolve a known quantity of thianthrene 5-oxide in the chosen solvent in a round-bottom flask.
-
Add the oxidizing agent to the solution. The stoichiometry will depend on the nature of the oxidant.
-
Stir the reaction mixture at a controlled temperature for a specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction appropriately.
-
Isolate the product mixture.
-
Analyze the product mixture using HPLC or NMR to determine the ratio of this compound to thianthrene 5,5-dioxide.
C-H Functionalization: A Powerful Application of Thianthrene Reactivity
The ability to directly functionalize C-H bonds is a transformative strategy in organic synthesis. Thianthrene-mediated C-H functionalization offers high regioselectivity, particularly for the para position of substituted arenes.[4][5]
Comparative Performance in C-H Functionalization
The following table compares the regioselectivity of thianthrenation with other common C-H functionalization methods for toluene.
| Reaction | Reagents | para:ortho Ratio | para:meta Ratio | Reference |
| Thianthrenation | TTO, TFAA, HBF₄·OEt₂, MeCN | 106:1 | 132:1 | [5] |
| Thianthrenation | TTO, neat H₂SO₄ | 122:1 | 132:1 | [5] |
Experimental Protocol: C-H Thianthrenation of Arenes
This protocol outlines a general procedure for the synthesis of aryl thianthrenium salts.
Materials:
-
Arene
-
Thianthrene 5-oxide (TTO)
-
Trifluoroacetic anhydride (TFAA)
-
A strong acid (e.g., HBF₄·OEt₂, TfOH)[2]
-
Anhydrous acetonitrile (MeCN)
-
Standard Schlenk line and inert atmosphere capabilities
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the arene and thianthrene 5-oxide.
-
Dissolve the solids in anhydrous acetonitrile.
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add trifluoroacetic anhydride, followed by the strong acid.
-
Stir the reaction mixture for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aryl thianthrenium salt by an appropriate method, such as recrystallization or column chromatography.
Visualizing the Pathways
To better understand the underlying processes, the following diagrams illustrate the key reaction workflows.
Caption: Oxidation pathways of thianthrene 5-oxide.
Caption: Workflow for arene C-H functionalization.
Alternative Approaches to C-H Functionalization
While thianthrene-mediated reactions offer excellent regioselectivity, other directing group strategies are also employed in C-H functionalization. These methods often rely on the pre-installation of a directing group on the substrate to guide a metal catalyst to a specific C-H bond. Common directing groups include amides, carboxylic acids, and pyridines.[6] The choice of method often depends on the specific substrate, the desired functional group to be installed, and the tolerance of other functional groups present in the molecule. A key advantage of the thianthrene approach is that the thianthrene unit itself is introduced into the molecule through C-H functionalization and then acts as a versatile handle for a wide range of subsequent transformations.[7]
References
- 1. Thianthrene 5-oxide | 2362-50-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thianthrene 5-oxide as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Safety Operating Guide
Safe Disposal of Thianthrene 5,10-dioxide: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the safe disposal of Thianthrene 5,10-dioxide, a compound utilized in various research applications. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood, to avoid the dispersion of dust.[1] Personnel must be equipped with the necessary Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Respiratory Protection: A dust respirator (such as an N95 type) is recommended.[2]
-
Hand Protection: Wear protective gloves, such as nitrile rubber.[1]
-
Eye Protection: Safety glasses or goggles are mandatory. A face shield may be required depending on the situation.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn. Protective boots may also be necessary.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Engage a Licensed Disposal Company:
-
The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[1] Do not attempt to dispose of this chemical through standard waste streams.
-
-
Decontamination:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical according to standard laboratory procedures.
-
Emergency Procedures
In the event of accidental exposure or release, follow these first-aid measures:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with plenty of water.[1] If skin irritation occurs, seek medical advice.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical attention.
-
Ingestion: Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical advice if you feel unwell.
Chemical and Physical Properties
The following table summarizes key data for Thianthrene and its derivatives. Note that specific data for this compound is limited, so properties of the parent compound and the 5-oxide are included for reference.
| Property | Thianthrene | Thianthrene 5-oxide | cis-Thianthrene 5,10-dioxide |
| Molecular Formula | C₁₂H₈S₂ | C₁₂H₈OS₂ | C₁₂H₈O₂S₂ |
| Molecular Weight | 216.32 g/mol | 232.32 g/mol | 248.33 g/mol |
| Appearance | White to slightly pale yellow solid | Solid[3] | Solid |
| Melting Point | 151-155 °C[2] | 156 °C | 246 °C[4] |
| Boiling Point | 364-366 °C[2] | No data available | No data available |
| Solubility | Soluble in DMF[1] | No data available | No data available |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Figure 1. Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
